Product packaging for (1S,3aS,4aR,4bS,5R,6aR,10aR,10bR,12aS)-5-(Acetyloxy)-1-(3-furanyl)-1,5,6,6a,7,10a,10b,11,12,12a,decahydro-4b,7,7,10a,12a,-pentamethyloxireno[c]phenanthro[1,2-d]pyran-3,8(3aH,4bH)-dione(Cat. No.:CAS No. 2753-30-2)

(1S,3aS,4aR,4bS,5R,6aR,10aR,10bR,12aS)-5-(Acetyloxy)-1-(3-furanyl)-1,5,6,6a,7,10a,10b,11,12,12a,decahydro-4b,7,7,10a,12a,-pentamethyloxireno[c]phenanthro[1,2-d]pyran-3,8(3aH,4bH)-dione

Cat. No.: B191287
CAS No.: 2753-30-2
M. Wt: 482.6 g/mol
InChI Key: YJXDGWUNRYLINJ-POZBICLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Gedunin within Natural Product Research

Natural products have historically served as a rich source for drug discovery, and Gedunin is a prime example of a bioactive compound isolated from plants with a long history of traditional use. researchgate.netnih.govijtsrd.com The study of natural products like Gedunin is a vital area of research, contributing to the understanding of plant-derived compounds and their potential applications. nih.gov Gedunin's presence in plants known for their medicinal properties, such as the neem tree, underscores its relevance in this field. researchgate.netosf.ionih.govoncotarget.commdpi.com

Historical Perspectives on Gedunin's Scientific Investigation

The scientific investigation of Gedunin dates back to its first isolation and characterization in the 1960s from the West African timber Entandrophragma angolense. researchgate.netnih.govresearchgate.net Early studies focused on determining its chemical structure using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction analysis. nih.gov Since its initial isolation, research has continued to explore its chemical synthesis and biological properties. researchgate.net The total synthesis of Gedunin remains a challenging endeavor, though semi-synthetic derivatives have been produced to investigate structure-activity relationships. nih.govacs.orgresearchgate.net

Significance of Gedunin as a Research Compound

Gedunin is considered a significant research compound due to its diverse and potent biological activities. researchgate.netnih.govmdpi.com Its identification as a heat shock protein 90 (Hsp90) inhibitor marked a crucial development in understanding its mechanism of action and potential therapeutic applications. nih.govacs.orgresearchgate.netbiocrick.comapexbt.commdpi.comnih.gov Hsp90 is a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are essential for cancer cell growth and survival. acs.orgbiocrick.comapexbt.comnih.gov By inhibiting Hsp90, Gedunin can induce the degradation of these client proteins, offering a multi-targeted approach in research, particularly in the context of cancer. acs.orgbiocrick.comapexbt.comnih.gov

Overview of Major Research Domains for Gedunin

Academic research on Gedunin spans several major domains, driven by its observed biological activities. These include:

Anticancer Research: Gedunin has been extensively studied for its potential anticancer effects, demonstrating activity against various cancer cell lines, including ovarian, breast, prostate, pancreatic, gastric, colon, and glioblastoma. researchgate.netnih.govnih.govoncotarget.commdpi.commdpi.commedchemexpress.comnih.govumw.edu.plnih.gov Research in this area focuses on its ability to inhibit cell proliferation, induce apoptosis, and modulate signaling pathways like PI3K/AKT, NF-κB, and the sonic hedgehog pathway. researchgate.netnih.govoncotarget.comnih.govumw.edu.plnih.govarchivesofmedicalscience.com

Anti-inflammatory Research: Studies have investigated Gedunin's anti-inflammatory properties, showing its ability to suppress inflammatory mediators and pathways. researchgate.netnih.govmdpi.com For instance, it has shown effects on neuroinflammation and skin inflammation by inhibiting NF-κB activation. researchgate.netnih.gov

Antimalarial Research: Historically, plants containing Gedunin were used in folk medicine for malaria. researchgate.net Modern research has confirmed its antimalarial activity against Plasmodium falciparum. researchgate.netresearchgate.netbiocrick.com

Neuroprotective Research: Gedunin has demonstrated neuroprotective potential in studies related to neurodegenerative conditions. researchgate.netnih.govresearchgate.net

Antiviral Research: Recent research has explored Gedunin's potential antiviral activities, including against SARS-CoV-2. osf.ioresearchgate.netmedchemexpress.com

Antidiabetic Research: In silico studies have investigated Gedunin's potential as a therapeutic agent for diabetes by targeting proteins like Aquaporin 2. nih.govijtsrd.com

These diverse research areas highlight the broad spectrum of biological activities associated with Gedunin and its continued importance as a subject of academic investigation.

Detailed research findings within these domains often involve in vitro studies using various cell lines and in vivo studies utilizing animal models, employing techniques such as cell proliferation assays, apoptosis detection methods, Western blotting, and gene expression analysis to elucidate the underlying molecular mechanisms. nih.govoncotarget.commdpi.comnih.govumw.edu.plnih.gov

Here is a table summarizing some research findings on Gedunin's effect on cell proliferation:

Cancer TypeCell Lines TestedEffect on ProliferationIC50 Value (µM)Reference
Ovarian CancerSKOV3, OVCAR4, OVCAR8, ID8, ID8TaxRInhibits>80% decrease at tested concentrations nih.gov nih.gov
Breast CancerMCF-7, SK-BR-3InhibitsMCF-7: 8.84 biocrick.com, SKBr3: 3.22 biocrick.com mdpi.comresearchgate.netbiocrick.com
Pancreatic CancerHPAC, MIAPaCa-2, PANC-1InhibitsNot specified, but effective at 15 µM oncotarget.com oncotarget.comnih.gov
Colon CancerCaCo-2Inhibits16.83 biocrick.commedchemexpress.com biocrick.commedchemexpress.com
Skin MelanomaA431Inhibits15 umw.edu.pl umw.edu.pl
GlioblastomaU-251 MGInhibitsReduction in cell viability observed nih.gov researchgate.netnih.gov
Gastric CancerAGSInhibits (low doses)Not specified researchgate.netarchivesofmedicalscience.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34O7 B191287 (1S,3aS,4aR,4bS,5R,6aR,10aR,10bR,12aS)-5-(Acetyloxy)-1-(3-furanyl)-1,5,6,6a,7,10a,10b,11,12,12a,decahydro-4b,7,7,10a,12a,-pentamethyloxireno[c]phenanthro[1,2-d]pyran-3,8(3aH,4bH)-dione CAS No. 2753-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2753-30-2

Molecular Formula

C28H34O7

Molecular Weight

482.6 g/mol

IUPAC Name

[(1S,2R,4S,7S,8S,12R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate

InChI

InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17?,18?,20-,21+,22-,25-,26+,27+,28-/m1/s1

InChI Key

YJXDGWUNRYLINJ-POZBICLPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC2[C@](C=CC(=O)C2(C)C)(C3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C

Pictograms

Irritant

Synonyms

gedunin

Origin of Product

United States

Natural Occurrence and Research Methodologies for Gedunin Isolation and Characterization

Botanical Sources and Geographic Distribution of Gedunin-Producing Species

Gedunin is a naturally occurring compound found in several plant species, with prominent sources belonging to the Meliaceae family. The Indian neem tree, Azadirachta indica, is one of the most notable sources of Gedunin thegoodscentscompany.comuni.lumeasurlabs.com. Beyond Azadirachta indica, Gedunin has been identified in other members of the Meliaceae family, including Cedrela fissilis, Cedrela odorata, Cedrela salvadorensis, Entandrophragma angolense, Khaya grandifoliola, Melia azedarach, Toona sinensis, and Xylocarpus granatum uni.lu.

The geographic distribution of these Gedunin-producing species spans tropical and subtropical regions globally measurlabs.com. Entandrophragma angolense, for instance, is a West African timber measurlabs.com. Xylocarpus granatum is found in mangrove forests and associated brackish-water habitats, with its distribution extending from East Africa through South and Southeast Asia to the Pacific Islands nih.gov.

Gedunin concentration can vary within different parts of the plant. In Azadirachta indica, Gedunin is reported to be abundant in the fruit epicarp, with higher concentrations observed in young green fruits compared to ripe ones. Leaves of A. indica tend to have lower concentrations, typically less than 0.1%, with only residual amounts found elsewhere in the plant measurlabs.com. Gedunin has also been isolated from the heartwood of Entandrophragma angolense referencecitationanalysis.comresearchgate.net. Carapa guianensis, found in the tropical rainforests of countries such as Brazil and Colombia, contains gedunin-type limonoids cleancontrolling.com.

Chromatographic Separation Techniques for Gedunin Isolation

The isolation of Gedunin from complex plant extracts typically involves various chromatographic separation techniques. Column chromatography is a widely employed method for this purpose thegoodscentscompany.comreferencecitationanalysis.comnih.govresearchgate.netwikipedia.orgresearchgate.net. Silica gel is commonly used as the stationary phase in column chromatography for Gedunin isolation thegoodscentscompany.comreferencecitationanalysis.comnih.govresearchgate.net.

Different solvent systems are utilized as mobile phases depending on the plant source and the desired purity. Examples of solvent systems include gradients of petroleum ether and ethyl acetate (B1210297) thegoodscentscompany.comnih.gov, hexane (B92381) and ethyl acetate referencecitationanalysis.comresearchgate.net, chloroform (B151607) and ethyl acetate, and methanol (B129727) researchgate.net. Initial extraction of Gedunin from pulverized plant material is often performed using solvents like methanol or n-hexane through processes such as percolation thegoodscentscompany.comreferencecitationanalysis.com. Liquid-liquid partitioning, for example, between an aqueous extract and petroleum ether, can be used as a preliminary step to remove lipophilic impurities before chromatographic separation thegoodscentscompany.com.

Thin Layer Chromatography (TLC) serves as a valuable tool for monitoring the progress of isolation and assessing the purity of fractions obtained from column chromatography thegoodscentscompany.comreferencecitationanalysis.com. TLC allows for the comparison of isolated compounds with authentic Gedunin samples. Typical mobile phases for TLC include hexane-ethyl acetate (3:1) and petroleum ether-ethyl acetate (60:40) thegoodscentscompany.comreferencecitationanalysis.com. Visualization on TLC plates can be achieved using reagents such as 1% w/v vanillin (B372448) sulphuric acid, which can reveal Gedunin as a purple spot referencecitationanalysis.com.

High-Performance Liquid Chromatography (HPLC) is also utilized for the purification and analytical assessment of Gedunin nih.govwikipedia.org. Reversed-phase C18 columns are commonly used in HPLC for the separation of Gedunin wikipedia.org. Mobile phases such as acetonitrile-water mixtures (e.g., 55:45, v/v) are employed wikipedia.org. Analytical HPLC systems often feature a C18 column with isocratic elution using a mixture like 70% acetonitrile (B52724) and 30% water nih.gov.

Spectroscopic Characterization Approaches in Gedunin Research

Spectroscopic methods are essential for the comprehensive characterization and structural elucidation of Gedunin. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, plays a crucial role in determining the detailed chemical structure of Gedunin and confirming its identity measurlabs.comreferencecitationanalysis.comresearchgate.netcoms.events. Advanced one- and two-dimensional NMR techniques, such as homonuclear and heteronuclear COSY, nOe difference, and COLOC experiments, are applied to assign the complex NMR spectra of Gedunin coms.events.

Mass Spectrometry (MS) is another vital technique used for the characterization of Gedunin, providing information about its molecular weight and fragmentation pattern measurlabs.comwikipedia.orgcolab.ws. MS is often coupled with chromatographic methods like HPLC (LC-MS) for the analysis of complex mixtures containing Gedunin referencecitationanalysis.comwikipedia.org.

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the Gedunin molecule wikipedia.org. UV-Vis spectroscopy is also used for the characterization and detection of Gedunin, particularly in conjunction with HPLC systems (HPLC-UV or HPLC-PDA) wikipedia.orgcolab.ws. Gedunin can be detected by UV absorbance, with detection wavelengths such as 230 nm or 254 nm being reported wikipedia.org.

Furthermore, X-ray diffraction analysis has contributed significantly to the characterization of Gedunin, providing insights into its constitution and relative stereochemistry measurlabs.comresearchgate.net.

Quantitative Determination of Gedunin in Research Matrices

Quantitative determination of Gedunin in various research matrices, such as plant extracts or biological samples, is crucial for pharmacological studies and quality control. High-Performance Liquid Chromatography (HPLC) is a primary method used for the quantitative analysis of Gedunin nih.gov. HPLC systems equipped with UV or Photodiode Array (PDA) detectors are commonly employed for this purpose colab.ws.

Studies have demonstrated the application of HPLC-UV for the quantitative determination of Gedunin content in herbal preparations. For example, a study on a Nigerian herbal antimalarial preparation containing Azadirachta indica quantified Gedunin using a validated HPLC assay.. The study reported Gedunin concentrations of 0.73 µg/mL in the decoction and 0.22 µ g/100 µg in the freeze-dried extract. Another report on the same preparation indicated Gedunin was present at 0.42 μg/ml of decoction (0.04% w/v) and 0.22 μ g/100 μg of extractive (0.2% w/w), while A. indica leaf had 0.011 μg gedunin/100 μg of dried leaf (0.01% w/w).

Gas Chromatography-Mass Spectrometry (GC-MS) is also a technique that can be used for the quantitative analysis of compounds, including natural products colab.ws. GC-MS/MS in selected ion monitoring (SIM) mode can provide high sensitivity and selectivity for quantitative analysis. While specific detailed protocols for Gedunin quantification by GC-MS were not extensively detailed in the search results, GC-MS is a recognized method for quantifying various compounds in complex matrices colab.ws.

Validation of quantitative analytical methods for natural products like Gedunin typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, recovery, and precision. These validation steps ensure the reliability and reproducibility of the quantitative results.

Research findings on Gedunin content in different plant parts of Azadirachta indica using HPLC have shown variations. The fruit epicarp contained 0.1% to 0.8% of Gedunin (of the dried plant material), with young green fruits having higher amounts nih.gov.

Here is a summary of Gedunin content in different Azadirachta indica matrices based on one study:

MatrixGedunin ContentUnit
MAMA Decoction0.73 or 0.42µg/mL
Freeze-dried extractive0.22µ g/100 µg
A. indica leaf0.011µ g/100 µg
Fruit epicarp0.1 to 0.8% w/w nih.gov

Note: Different studies may report varying concentrations based on factors like plant origin, extraction method, and analytical protocol.

Gedunin Biosynthesis and Chemodiversity

Proposed Biosynthetic Pathways of Gedunin

Gedunin belongs to the ring D-seco class of limonoids, characterized by the oxidative cleavage of the D-ring and formation of a δ-lactone. nih.gov The biosynthesis of limonoids initiates from the mevalonic acid (MVA) pathway, which provides the fundamental five-carbon isoprene (B109036) units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) that are condensed to form farnesyl pyrophosphate (FPP). mdpi.comoup.com Two molecules of FPP are then condensed by squalene (B77637) synthase to form squalene, a 30-carbon precursor. oup.com Squalene is subsequently epoxidized by squalene epoxidase to yield 2,3-oxidosqualene (B107256), a key intermediate for both triterpenes and phytosterols. oup.com

The pathway diverges with the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), to form a tetracyclic triterpene scaffold. oup.comnih.gov In the case of limonoids, this leads to the formation of a 30-carbon protolimonoid, such as tirucalla-7,24-dien-3β-ol or melianol (B1676181). oup.comnih.govnih.gov While the initial conversion of squalene to protolimonoids like melianol has been elucidated, the subsequent steps leading to complex limonoids like gedunin are less well-understood. nsf.gov

The transformation from protolimonoids to true limonoids, including gedunin, involves a series of complex modifications. These include the loss of four carbons (hence "tetranortriterpenoid"), typically from a side chain, the formation of a characteristic furan (B31954) ring at C-17, and extensive skeletal rearrangements and oxidations. nih.govnsf.gov Specifically for gedunin, the pathway from an azadirone-type precursor involves an oxidative expansion of the D-ring through a Baeyer–Villiger type reaction, resulting in the ring D-seco structure with a δ-lactone. nih.gov Amino acids like isoleucine and leucine (B10760876) are also reported to contribute to the formation of functional groups on limonoids. mdpi.com

A simplified proposed pathway can be summarized as: Mevalonic Acid Pathway → Isoprene Units → Squalene → 2,3-Oxidosqualene → Protolimonoid (e.g., Tirucalla-7,24-dien-3β-ol, Melianol) → Tetranortriterpenoid Precursor (e.g., Azadirone-type) → Gedunin. nih.govmdpi.comoup.comnih.govnih.gov

Enzymatic Systems Involved in Gedunin Formation

The biosynthesis of gedunin relies on a suite of enzymes catalyzing specific structural modifications. Oxidosqualene cyclases (OSCs) are central to the early stages, mediating the cyclization of 2,3-oxidosqualene to form the initial triterpene scaffolds. oup.com Studies have identified specific OSCs, such as AiOSC1 from Azadirachta indica, CsOSC1 from Citrus sinensis, and MaOSC1 from Melia azedarach, that produce the 30-carbon precursor tirucalla-7,24-dien-3β-ol. oup.com

Cytochrome P450 monooxygenases (P450s) play a significant role in the subsequent oxidative steps, including hydroxylations, epoxidations, and the cleavage reactions that lead to the formation of the furan ring and the ring D-seco structure characteristic of gedunin. oup.com For instance, P450 enzymes like CsCYP71CD1, CsCYP71BQ4 (from C. sinensis), MaCYP71CD2, and MaCYP71BQ5 (from M. azedarach) are involved in the oxidation of tirucalla-7,24-dien-3β-ol to form melianol. oup.com Other enzyme classes, including UDP-glycosyltransferases (UGTs), acyltransferases (ATs), and 2-oxoglutarate-dependent dioxygenases (2-ODDs), are also implicated in further structural diversification of triterpenes. oup.com

While the enzymes responsible for the early steps to protolimonoids are being identified, the specific enzymatic machinery catalyzing the downstream conversions to complex limonoids like gedunin, including the D-ring cleavage and lactone formation, are less characterized. nih.govnsf.govmdpi.com Research utilizing chemoenzymatic synthesis has explored the use of enzymes like MERO1 L437A for site-selective oxidation in the synthesis of gedunin, highlighting the potential role of similar enzymatic activities in the natural pathway. nsf.govresearchgate.netuibk.ac.at

Chemodiversity and Structural Variants of Gedunin-like Compounds

Limonoids represent a large and structurally diverse group of about 2,800 known compounds, predominantly found in the Meliaceae and Rutaceae plant families. nih.gov This diversity arises from extensive modifications of the basic triterpene scaffold, including skeletal rearrangements, oxidations, and the addition of functional groups. nih.govnsf.gov

Gedunin is a prime example of the ring D-seco class, distinguished by the opening of the D-ring. nih.gov Limonoids are broadly classified based on the modifications to their tetracyclic triterpene core, including ring-intact, ring-seco (like gedunin), and rearranged limonoids. mdpi.com Structural variations among gedunin-like compounds can involve differences in oxygenation patterns, the presence and position of double bonds, modifications to the furan ring, and alterations to the δ-lactone. These variations can significantly impact their physical properties and biological activities.

Examples of structural features contributing to limonoid diversity include:

Ring system modifications: Cleavage of rings (A, B, C, or D), leading to seco-limonoids. Gedunin is a D-seco limonoid. nih.gov

Oxidation patterns: Hydroxylation, epoxidation, and ketone formation at various positions on the rings and side chains.

Furan ring modifications: Variations in the substitution or oxidation of the furan ring.

Lactone variations: Differences in the size and position of lactone rings.

This structural variety is exemplified by the numerous limonoids isolated from Meliaceae species, many of which share a common biosynthetic origin with gedunin but differ in the specific enzymatic transformations they undergo.

Genetic Basis of Gedunin Production in Source Organisms

The capacity to produce gedunin and other limonoids is genetically encoded in the plants of the Meliaceae family. The genes involved in the biosynthesis pathway encode the enzymes discussed in Section 3.2, including OSCs, P450s, and other modifying enzymes.

Genomic and transcriptomic studies in limonoid-producing plants, such as Azadirachta indica and Melia azedarach, are instrumental in identifying the genes responsible for this complex metabolic pathway. oup.comnih.gov The sequencing of the A. indica genome has provided a valuable resource for identifying potential genes involved in triterpenoid (B12794562) biosynthesis. nih.gov Transcriptome analysis across different tissues of A. indica has revealed tissue-specific expression patterns of genes related to triterpenoid production, correlating with the observed variation in limonoid content in different plant parts. nih.gov For instance, mature seed kernels and young green fruits of A. indica have been reported to contain higher concentrations and a greater diversity of triterpenoids, including C-seco triterpenoids like gedunin, compared to other tissues like leaves or bark. nih.govnih.gov

Research indicates that the Mevalonate pathway is the primary source of isoprene units for triterpenoid synthesis in A. indica, supported by higher expression levels of key MVA pathway genes like HMG-CoA reductase compared to the MEP pathway. nih.gov While significant progress has been made in identifying genes for the early steps of limonoid biosynthesis, the specific genes encoding the enzymes that catalyze the later, more complex steps leading to the unique structure of gedunin are still under investigation. nsf.govmdpi.com Understanding the genetic basis is crucial for potential metabolic engineering approaches to enhance gedunin production or create novel limonoid structures.

Here is a table summarizing some key enzymes and their roles in the broader triterpenoid/limonoid biosynthesis pathway:

Enzyme ClassRole in BiosynthesisExamples (where identified)
Oxidosqualene Cyclases (OSCs)Cyclization of 2,3-oxidosqualene to form triterpene scaffoldsAiOSC1 (A. indica), CsOSC1 (C. sinensis), MaOSC1 (M. azedarach) oup.com
Cytochrome P450sOxidations (hydroxylation, epoxidation, cleavage)CsCYP71CD1, CsCYP71BQ4 (C. sinensis), MaCYP71CD2, MaCYP71BQ5 (M. azedarach) oup.com
UDP-glycosyltransferases (UGTs)GlycosylationNot specifically identified for gedunin pathway in search results
Acyltransferases (ATs)AcylationNot specifically identified for gedunin pathway in search results
2-Oxoglutarate-dependent Dioxygenases (2-ODDs)Various oxidative reactionsNot specifically identified for gedunin pathway in search results

Molecular and Cellular Mechanisms of Gedunin Action

Modulation of Cellular Signaling Pathways by Gedunin

Gedunin's impact on cellular function is significantly mediated through its ability to modulate various signaling cascades critical for cell survival, proliferation, and inflammation.

HSP90 Chaperone Inhibition Mechanisms by Gedunin

Gedunin is recognized as an inhibitor of the heat shock protein 90 (HSP90) folding machinery. nih.govscbt.comacs.org Unlike some other HSP90 inhibitors that target the N-terminal ATP-binding pocket, studies suggest that Gedunin's mechanism of action is distinct and does not involve competitive binding with ATP. acs.org A key mechanism identified is Gedunin's direct binding to and inactivation of the co-chaperone p23. nih.govnih.govresearchgate.net This interaction disrupts the association between p23 and HSP90, interfering with p23's chaperoning activity and p23-mediated gene regulation. nih.govnih.gov Inactivating p23 with Gedunin can lead to the destabilization of HSP90 client proteins, which are often involved in cancer cell survival and growth. researchgate.netnih.gov Notably, this inactivation by Gedunin occurs without the significant overexpression of anti-apoptotic proteins HSP70 and HSP27, which can be a limitation of some other HSP90 inhibitors. nih.govnih.gov Gedunin has also been reported to disrupt the interaction between HSP90 and Cdc37, another co-chaperone, further contributing to the destabilization of client proteins, particularly in breast cancer cells. researchgate.netresearchgate.net

Effects on PI3K/Akt/mTOR Pathway Regulation by Gedunin

The PI3K/Akt/mTOR pathway is a critical regulator of various cellular functions, including cell survival, growth, proliferation, and apoptosis. nih.govresearchgate.net Gedunin has been shown to abrogate this pathway. researchgate.netnih.gov In studies on gastric carcinogenesis, Gedunin treatment led to the downregulation of PI3K and Akt protein expression levels, suggesting inhibition of the PI3K/Akt pathway. nih.govarchivesofmedicalscience.com This inhibition is thought to contribute to Gedunin's anticancer effects by suppressing tumor cell growth and promoting apoptosis. nih.govarchivesofmedicalscience.com Further research indicates that Gedunin can inhibit the activation of PI3K and its downstream signaling by dephosphorylating key components such as PI3K (at Tyr458/Tyr199), AKT (at Ser473), p70S6K (at Thr389), and mTOR (at Ser2448) in pancreatic cancer cells. oncotarget.com This negative regulation at multiple levels within the PI3K/Akt/mTOR pathway contributes to reduced survival of cancer cells. oncotarget.com In lung cancer cells, Gedunin, as an HSP90 inhibitor, has been shown to regulate the PI3K/Akt signaling pathway and induce apoptosis. nih.govresearchgate.net

Table 1: Effects of Gedunin on PI3K/Akt/mTOR Pathway Components

Cellular ContextGedunin EffectKey FindingsSource
Gastric Carcinogenesis ModelDownregulation of PI3K and Akt protein expression.Inhibition of HMGB1/PI3K/AKT pathway, suppressing tumor growth and promoting apoptosis. nih.govarchivesofmedicalscience.com
Pancreatic Cancer CellsDephosphorylation of PI3K, AKT, p70S6K, and mTOR.Negative regulation of downstream signaling, leading to reduced cell survival. oncotarget.com
Lung Cancer Cells (A549)Regulation of PI3K/Akt signaling pathway.Inhibition of autophagy and induction of apoptosis, potentially via EGFR downregulation. nih.govresearchgate.net
Oral Cancer Cells (SCC131)Co-inactivation of Akt and ERK coupled with abrogation of IKK/NF-κB signaling.Inhibition of AR-mediated ROS signaling, influencing downstream proteins involved in cell cycle, apoptosis, and angiogenesis. researchgate.netresearchgate.net researchgate.netresearchgate.net
Glioblastoma CellsDownregulation of phosphorylated Akt.Perturbation of growth-mediated cellular signaling proteins, contributing to reduced cell viability and apoptosis. nih.gov nih.gov

NF-κB Pathway Modulation by Gedunin

The NF-κB signaling pathway plays a crucial role in regulating inflammatory cytokine expression and is often hyperactivated in various diseases, including cancer. mdpi.comdntb.gov.ua Gedunin has demonstrated the ability to modulate the NF-κB pathway. Studies investigating Gedunin's effects on C. acnes-induced skin inflammation showed that Gedunin significantly reduced the expression of pro-inflammatory mediators by inhibiting NF-κB activation. mdpi.comdntb.gov.ua This inhibition occurred without affecting MAPK pathways in this specific context. mdpi.com Further research in a hamster model of oral carcinogenesis revealed that Gedunin suppressed tumor development by inhibiting NF-κB pathways through the inactivation of inhibitory kappa B kinase (IKK). nih.govmdpi.com In microglia cells, Gedunin suppressed neuroinflammation induced by amyloid beta oligomers by inhibiting NF-κB activation and its downstream targets, such as nitric oxide and IL-1β. mdpi.comresearchgate.net This modulation of NF-κB signaling contributes to Gedunin's anti-inflammatory effects. mdpi.comdntb.gov.uamdpi.comresearchgate.net

Table 2: Gedunin's Impact on NF-κB Signaling

Cellular ContextGedunin EffectKey FindingsSource
C. acnes-induced Skin Inflammation (Macrophages)Inhibition of NF-κB activation.Reduced expression of pro-inflammatory mediators (IL-1β, TNF-α, iNOS, COX-2, IL-6). mdpi.comdntb.gov.ua
Oral Carcinogenesis Model (Hamster)Inhibition of NF-κB pathway via inactivation of IKK.Suppression of tumor development and angiogenesis. nih.govmdpi.com
Amyloid Beta-induced Microglia ActivationSuppression of NF-κB activation and its downstream targets (nitric oxide, IL-1β).Inhibition of neuroinflammation, potentially mediated via Nrf2 activation. mdpi.comresearchgate.net mdpi.comresearchgate.net
Glioblastoma CellsDownregulation of phosphorylated NF kappa B.Perturbation of growth-mediated cellular signaling proteins, contributing to reduced cell viability and apoptosis. nih.gov nih.gov
Oral Cancer Cells (SCC131)Abrogation of IKK/NF-κB signaling coupled with co-inactivation of Akt and ERK.Inhibition of AR-mediated ROS signaling, influencing downstream proteins involved in cell cycle, apoptosis, and angiogenesis. researchgate.netresearchgate.net researchgate.netresearchgate.net
Melanoma Cells (A431)Attenuated protein expression of inflammatory proteins including NF-κB.Inhibition of proliferation and stimulation of apoptosis. umw.edu.pl umw.edu.pl

MAPK Signaling Cascade Alterations by Gedunin

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. While one study on skin inflammation noted that Gedunin inhibited NF-κB without affecting MAPK pathways (JNK/SAPK, ERK, and p38 MAPK) in that specific model mdpi.com, other research indicates Gedunin's influence on MAPK signaling in different cellular contexts. In ovarian cancer cells, an upregulation in stress kinases like phospho-ERK 1/2, phospho-p38, and phospho-JNK was observed following Gedunin treatment, which was linked to increased reactive oxygen species (ROS) generation and subsequent apoptosis. nih.gov In melanoma cells, Gedunin treatment decreased the levels of phosphorylated PI3K, JNK, and p38, suggesting an attenuation of the PI3K/JNK/p38 signaling pathway, which contributed to the inhibition of proliferation and stimulation of apoptosis. umw.edu.plresearchgate.net Additionally, in oral cancer cells, co-inactivation of Akt and ERK was observed alongside the abrogation of IKK/NF-κB signaling upon treatment with Gedunin and epalrestat (B1671369). researchgate.netresearchgate.net These findings suggest that Gedunin can influence MAPK pathways, although the specific effects may vary depending on the cell type and context.

Table 3: Gedunin's Effects on MAPK Signaling Components

Cellular ContextGedunin EffectKey FindingsSource
Ovarian Cancer CellsUpregulation of phospho-ERK 1/2, phospho-p38, and phospho-JNK.Linked to ROS generation and apoptosis. nih.gov
Melanoma Cells (A431)Decreased levels of phosphorylated PI3K, JNK, and p38.Attenuation of PI3K/JNK/p38 pathway, contributing to inhibited proliferation and stimulated apoptosis. umw.edu.plresearchgate.net umw.edu.plresearchgate.net
Oral Cancer Cells (SCC131)Co-inactivation of Akt and ERK.Coupled with abrogation of IKK/NF-κB signaling, influencing downstream proteins involved in cell cycle, apoptosis, and angiogenesis. researchgate.netresearchgate.net researchgate.netresearchgate.net
Macrophages (Skin Infl.)No significant effect on JNK/SAPK, ERK, and p38 MAPK pathways observed.Inhibition of NF-κB was the primary mechanism for anti-inflammatory effects in this model. mdpi.com mdpi.com

Gedunin-Induced Cell Cycle Arrest Mechanisms

Cell cycle dysregulation is a hallmark of cancer. Gedunin has been shown to induce cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects. researchgate.netnih.gov

G1/S Phase Arrest Mechanisms in Gedunin-Treated Cells

While some studies indicate Gedunin induces G2/M phase arrest nih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net, research in oral cancer cells treated with Gedunin and epalrestat demonstrated G1/S phase cell cycle arrest. researchgate.net This arrest was associated with cell death, initially by autophagy and subsequently by apoptosis. researchgate.net G1/S arrest can provide resistance to anoikis (a form of apoptosis triggered by cell detachment) in some contexts, potentially mediated through the maintenance of Erk activation. nih.gov However, in the case of Gedunin, the G1/S arrest observed in oral cancer cells was linked to cell death pathways. researchgate.net The specific mechanisms leading to G1/S arrest by Gedunin may involve the modulation of proteins that regulate the cell cycle and cell cycle checkpoint transitions. umw.edu.pl For instance, in melanoma cells where Gedunin attenuated the PI3K/JNK/p38 pathway, this contributed to growth arrest. umw.edu.pl Further detailed research is needed to fully elucidate the specific mechanisms by which Gedunin induces G1/S phase arrest in different cancer types and how these mechanisms interact with other signaling pathways modulated by Gedunin.

Table 4: Gedunin's Effects on Cell Cycle Arrest

Cellular ContextObserved Cell Cycle Arrest PhaseAssociated Mechanisms / OutcomesSource
Oral Cancer Cells (SCC131)G1/S phase arrest.Associated with cell death by autophagy and apoptosis; coupled with co-inactivation of Akt and ERK and abrogation of IKK/NF-κB signaling. researchgate.netresearchgate.net researchgate.netresearchgate.net
Ovarian Cancer CellsG2/M phase arrest.Linked to ROS generation, DNA damage, mitochondrial stress, and apoptosis. nih.govresearchgate.net Also associated with changes in checkpoint kinases CHK1 and PLK1. aacrjournals.org nih.govaacrjournals.orgresearchgate.net
Breast Cancer Cells (BT20)G2/M phase arrest.Associated with induction of autophagy during mitosis via the AMPK pathway. aacrjournals.org aacrjournals.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Gedunin12004512 nih.gov
Epalrestat3151
ATP5957
HSP90-
p23-
Cdc37-
HSP70-
HSP27-
PI3K-
Akt-
mTOR-
NF-κB-
IKK-
MAPK-
JNK/SAPK-
ERK-
p38 MAPK-
HMGB1-
IL-1β-
TNF-α-
iNOS-
COX-2-
IL-6-
Nrf2-
IKK-
ROS-
CHK1-
PLK1-
AMPK-
ULK1-
Bax-
Bcl-2-
Cyclin D1-
c-Myc-
Survivin-
Caspase-3-
Caspase-7-
Caspase-8-
Caspase-9-
PARP-
Cytochrome c-
Aldose Reductase-
HIF-1α-
VEGF-
VEGFR2-
cyclin B1-
CDK1-

Note: PubChem CIDs are not available for all proteins and protein complexes.

G2/M Phase Arrest Mechanisms by Gedunin

Studies have shown that gedunin can induce cell cycle arrest at the G2/M phase in various cancer cell lines, including ovarian cancer cells nih.govresearchgate.netresearchgate.net. This arrest prevents cells from progressing from the G2 phase (growth phase) to the M phase (mitosis), thereby inhibiting cell proliferation nih.govresearchgate.net. The induction of G2/M arrest by gedunin is associated with the generation of reactive oxygen species (ROS), which can lead to DNA damage nih.govresearchgate.netresearchgate.net. This DNA damage triggers cell cycle checkpoints, halting the cell cycle at the G2/M transition to allow for DNA repair or to initiate apoptosis nih.govresearchgate.netresearchgate.net.

Data from studies on ovarian cancer cells treated with gedunin demonstrate a dose- and time-dependent increase in the cell population in the G2/M phase researchgate.net. For instance, flow cytometry analysis has revealed a shift towards the G2/M peak following gedunin treatment researchgate.net. Western blot analysis in such studies has also examined the levels of proteins involved in cell cycle regulation following gedunin exposure researchgate.net.

Apoptotic Pathway Induction by Gedunin

Gedunin is a potent inducer of apoptosis, a programmed cell death mechanism crucial for eliminating damaged or unwanted cells researchgate.netmdpi.comnih.govoncotarget.com. Gedunin-induced apoptosis has been observed in numerous cancer cell types, including ovarian, pancreatic, breast, and glioblastoma cells nih.govmdpi.comoncotarget.commdpi.comnih.gov. The induction of apoptosis by gedunin can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways mdpi.comoncotarget.com.

Intrinsic Apoptosis Induction by Gedunin (Mitochondrial Pathway)

The intrinsic apoptotic pathway is primarily regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family oncotarget.com. Gedunin has been shown to induce intrinsic apoptosis by disrupting mitochondrial function nih.govresearchgate.net. This disruption can involve the generation of ROS, leading to mitochondrial stress and membrane depolarization nih.govresearchgate.net. Mitochondrial membrane depolarization results in the release of cytochrome c from the mitochondria into the cytosol nih.govresearchgate.net. Cytochrome c then binds with Apaf-1, leading to the formation of the apoptosome, which activates caspase-9 nih.govresearchgate.net. Caspase-9, in turn, activates downstream effector caspases, such as caspase-3, ultimately leading to the execution of apoptosis nih.govresearchgate.net. Studies have shown that gedunin treatment leads to increased expression of pro-apoptotic markers like Bax and decreased expression of anti-apoptotic markers like Bcl-2, shifting the Bax/Bcl-2 ratio towards apoptosis induction mdpi.comnih.govoncotarget.comnih.gov.

Extrinsic Apoptosis Induction by Gedunin (Death Receptor Pathway)

The extrinsic apoptotic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α, TRAIL) to their cognate death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) oncotarget.com. DISC formation activates caspase-8, an initiator caspase for the extrinsic pathway oncotarget.com. Activated caspase-8 can directly cleave and activate effector caspases like caspase-3, or it can cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria and activates the intrinsic pathway (a process known as crosstalk between the two pathways) oncotarget.com. Research indicates that gedunin treatment can lead to increased expression of cleaved caspase-8, suggesting the involvement of the extrinsic apoptotic pathway in gedunin-induced cell death in certain cancer cell lines mdpi.comoncotarget.com.

Caspase Activation Profiles in Gedunin-Treated Cells

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis mdpi.com. Gedunin treatment has been consistently shown to induce the activation of various caspases, including initiator caspases like caspase-9 and caspase-8, and effector caspases like caspase-3 and caspase-7 nih.govresearchgate.netmdpi.comoncotarget.commdpi.comnih.govnih.govnih.govumw.edu.pl. Activation of these caspases leads to the proteolytic cleavage of various cellular substrates, including PARP (poly (ADP-ribose) polymerase), a key protein involved in DNA repair nih.govresearchgate.netoncotarget.comnih.govnih.govnih.gov. Cleavage of PARP is considered a hallmark of apoptosis nih.govresearchgate.netoncotarget.comnih.govnih.govnih.gov.

Studies have quantified caspase activity in gedunin-treated cells. For example, in breast cancer cells, gedunin significantly increased caspase-3 activity in a dose-dependent manner mdpi.com.

Cell LineGedunin ConcentrationCaspase-3 Activity (% of Control)Reference
MCF-75 µM137.40 ± 4.66 mdpi.com
MCF-710 µM155.79 ± 5.46 mdpi.com
MCF-715 µM213.42 ± 3.77 mdpi.com
MDA-MB-2315 µM141.69 ± 4.45 mdpi.com
MDA-MB-23110 µM159.12 ± 4.62 mdpi.com
MDA-MB-23115 µM207.25 ± 5.29 mdpi.com

Increased levels of cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP have been observed in various cancer cell lines following gedunin treatment, further confirming the activation of both intrinsic and extrinsic apoptotic pathways and the execution phase of apoptosis nih.govresearchgate.netmdpi.comoncotarget.comnih.govnih.gov.

Autophagy Modulation by Gedunin

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and misfolded proteins researchgate.netlidsen.com. Its role in cancer is complex and can be context-dependent, sometimes promoting cell survival and at other times contributing to cell death lidsen.com. Gedunin has been reported to modulate autophagy, and the nature of this modulation (induction or inhibition) can vary depending on the cell type and experimental conditions researchgate.netmdpi.comresearchgate.netaacrjournals.orgresearchgate.net.

Induction of Autophagic Flux by Gedunin

Some studies suggest that gedunin can induce autophagy mdpi.comaacrjournals.org. This induction may occur simultaneously with apoptosis mdpi.com. Mechanistically, gedunin has been shown to regulate key factors involved in autophagy, such as LC3B, WIPI-1, VMP-1, and pJNK mdpi.com. In some contexts, gedunin-induced autophagy may contribute to cell death, potentially through a process known as mitotic catastrophe, particularly in certain breast cancer cells aacrjournals.org. Studies have shown that gedunin treatment can lead to increased expression of autophagy-related genes like ATG5, ATG7, ATG12, and Beclin1, as well as increased cleavage and lipidation of LC3B, markers consistent with autophagosome formation aacrjournals.org.

Conversely, other research indicates that gedunin might inhibit autophagy by disrupting the interaction between Hsp90, Beclin-1, and Bcl-2 researchgate.net. This suggests a complex interplay between gedunin, Hsp90, apoptosis, and autophagy, where the outcome can be influenced by the specific cellular environment.

Autophagy-Apoptosis Crosstalk in Gedunin-Mediated Effects

The interplay between autophagy and apoptosis is a critical aspect of cellular fate determination, particularly in the context of cancer and disease. Autophagy is a self-degradative process essential for maintaining cellular homeostasis, while apoptosis is a programmed cell death pathway frontiersin.orgcusabio.com. These two processes can interact in complex ways, sometimes promoting and sometimes inhibiting each other, depending on the cellular context and the stimulus frontiersin.orgcusabio.com.

Research indicates that gedunin influences the crosstalk between autophagy and apoptosis. Studies in A549 lung cancer cells have shown that gedunin treatment can disrupt the interaction between Hsp90, Beclin-1, and Bcl-2, leading to the downregulation of autophagy and the induction of apoptosis nih.govbezmialem.edu.tr. Beclin-1 is a key protein involved in autophagy initiation, while Bcl-2 is an anti-apoptotic protein that can bind to and inhibit Beclin-1 nih.govfrontiersin.org. Hsp90 is known to interact with client proteins like Beclin-1, PI3K, and AKT, which are associated with tumor development and resistance to therapies nih.gov. By inhibiting Hsp90, gedunin can affect the stability and interaction of these proteins, thereby modulating both autophagy and apoptosis pathways nih.gov.

Furthermore, studies have demonstrated that gedunin can induce apoptosis through mechanisms involving increased reactive oxygen species (ROS) generation and the mitochondrial pathway mdpi.comnih.gov. This ROS-mediated oxidative stress can lead to mitochondrial membrane depolarization, cytochrome C release, and the activation of caspases, ultimately triggering apoptosis nih.gov. The modulation of autophagy by gedunin, in conjunction with the induction of apoptosis, highlights a complex cellular response that may contribute to its therapeutic potential, particularly in cancer nih.gov.

Oxidative Stress Regulation by Gedunin

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to counteract or detoxify these reactive products uni-greifswald.denih.gov. Excessive ROS can damage cellular components, contributing to various diseases uni-greifswald.denih.gov. Gedunin has been reported to influence oxidative stress levels nih.govresearchgate.netnih.govumw.edu.plnih.gov.

Gedunin has been shown to induce ROS generation in certain cancer cells, which can contribute to its cytotoxic effects and the induction of apoptosis mdpi.comnih.gov. For example, in A549 cells and ovarian cancer cells, gedunin treatment led to increased ROS production mdpi.comnih.gov. This increased ROS can trigger cellular stress responses and activate downstream pathways leading to cell death nih.gov.

Conversely, other studies highlight gedunin's potential as an ROS scavenger and its ability to reduce oxidative stress in different contexts nih.govresearchgate.netnih.govumw.edu.pl. Research suggests that gedunin can suppress hyperglycemia-induced oxidative stress by inhibiting NADPH oxidase 5 (NOX5), an enzyme that produces ROS, and by directly scavenging free radicals nih.govnih.gov. This dual mode of action – inhibiting ROS formation and scavenging existing ROS – contributes to its antioxidant properties nih.gov. Studies in LPS-induced sepsis models in rats have also demonstrated that gedunin treatment can reduce oxidative stress markers and enhance antioxidant enzyme activities umw.edu.pl.

The cellular antioxidant defense system includes various enzymes that neutralize ROS and protect against oxidative damage, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) nih.govnih.govumw.edu.pl.

Research indicates that gedunin can modulate the activity of these antioxidant enzymes. In studies evaluating its effect on hyperglycemia-induced oxidative stress in red blood cells (RBCs), gedunin treatment significantly restored the activities of SOD, CAT, and GSH-Px nih.govnih.gov. Similarly, in LPS-induced septic rats, gedunin was found to enhance the levels and activities of antioxidant enzymes umw.edu.pl. This modulation of the antioxidant enzyme system by gedunin contributes to its protective effects against oxidative damage in various experimental models nih.govumw.edu.pl.

The ability of gedunin to both induce ROS in specific contexts (like cancer cells) and act as an antioxidant by scavenging ROS and modulating antioxidant enzymes in others (like hyperglycemic or septic conditions) underscores the context-dependent nature of its effects on oxidative stress.

Here is a summary of some research findings related to Gedunin's effects:

Study ModelGedunin EffectKey FindingsSource
A549 Lung Cancer CellsDisrupts Hsp90:Beclin-1:Bcl-2 interaction, downregulates autophagy, induces apoptosisIncreased ROS generation, loss of mitochondrial membrane potential, increased chromatin condensation, downregulated EGFR, PIK3CA, AKT, and autophagy. nih.gov nih.gov
Ovarian Cancer CellsInduces G2/M-phase arrest, oxidative stress-mediated apoptosisTriggers severe ROS generation, DNA damage, mitochondrial stress, caspase activation, PARP cleavage. nih.gov nih.gov
Hyperglycemic RBC ModelInhibits NOX5, scavenges ROS, restores antioxidant enzymesSuppressed hyperglycemia-induced oxidative stress, reversed hemoglobin glycosylation and lipid peroxidation, restored SOD, CAT, and GSH-Px activities. nih.govnih.gov nih.govnih.gov
LPS-induced Sepsis in RatsReduces oxidative stress, enhances antioxidant enzymesSignificantly decreased MDA levels, increased SOD, CAT, and GSH-Px activities in kidney and liver tissue, protected against organ impairment. umw.edu.pl umw.edu.pl
MNNG-induced Gastric Carcinogenesis in RatsInduces apoptosis, inhibits HMGB1/PI3K/AKT pathway, reduces oxidative stressUpregulation of caspase 9 and Bax, downregulation of Bcl-2, downregulation of HMGB1, PI3K, and AKT protein expression, reduced pro-inflammatory cytokines. nih.govarchivesofmedicalscience.com nih.govarchivesofmedicalscience.com

Reactive Oxygen Species (ROS) Generation and Scavenging

Anti-Angiogenic Mechanisms of Gedunin

The anti-angiogenic activity of Gedunin has been demonstrated in various in vitro and in vivo models, highlighting its potential to impede the formation of new blood vessels essential for tumor progression. Gedunin's ability to block angiogenesis is a key aspect of its broader anticancer profile. researchgate.netmdpi.comresearchgate.net

Inhibition of Endothelial Cell Proliferation and Migration

A primary mechanism by which Gedunin inhibits angiogenesis involves its direct effects on endothelial cells, the fundamental building blocks of blood vessels. Studies have shown that Gedunin can significantly reduce the proliferation and migration of endothelial cells. For instance, research using the endothelial cell line Eahy926 demonstrated that Gedunin inhibits hypoxia-induced cell migration. researchgate.netnih.gov This inhibition of migration is crucial as it prevents endothelial cells from moving and assembling into new vascular structures.

Beyond endothelial cells, Gedunin has also been shown to impair the migration and invasion of various cancer cell lines, which are processes often linked to their ability to induce angiogenesis and metastasize. This includes inhibiting the migration and invasion of glioblastoma cells (U-251 MG and GL261) and oral cancer cells (SCC131). researchgate.netbiorxiv.orgbiorxiv.orgnih.govresearchgate.net The reduction in migration in U-251 MG cells, for example, was observed at a concentration of 20 µM after 24 hours. researchgate.net In GL261 glioblastoma cells, Gedunin reduced migration at concentrations of 12.5 and 25 µM. biorxiv.org These effects are often associated with the downregulation of proteins that facilitate cell movement and invasion. researchgate.netnih.govresearchgate.net

Suppression of Vascular Endothelial Growth Factor (VEGF) Signaling

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that plays a central role in stimulating angiogenesis. Gedunin has been reported to suppress angiogenesis, in part, by influencing VEGF signaling pathways. Studies have indicated that Gedunin treatment can lead to the downregulation of VEGF expression. researchgate.netmdpi.comresearchgate.net

Preclinical Pharmacological Investigations of Gedunin

Gedunin in Oncology Research (Preclinical Models)

Gedunin has demonstrated promising anticancer potential in various preclinical models, primarily through inhibiting cancer cell proliferation and inducing apoptosis mdpi.comnih.govoncotarget.com. Its mechanism of action often involves the modulation of key signaling pathways and interaction with chaperone proteins like Hsp90 mdpi.comresearchgate.netmedchemexpress.com.

In Vitro Cytotoxicity and Antiproliferative Effects of Gedunin across Cancer Cell Lines

Numerous in vitro studies have evaluated the cytotoxic and antiproliferative effects of Gedunin across a wide spectrum of cancer cell lines. Gedunin has been shown to inhibit the growth and proliferation of breast cancer cells, including hormone-dependent MCF-7 and hormone-independent MDA-MB-231 cells, with reported IC50 values in the low micromolar range (e.g., 11.80 ± 1.047 μM for MCF-7 and 10.67 ± 1.02 μM for MDA-MB-231) mdpi.comresearchgate.net. It has also exhibited cytotoxic effects against pancreatic cancer cell lines (HPAC, PANC-1, and MIAPaCa-2), inducing approximately 50% cell death at concentrations around 25 μM mdpi.comresearchgate.net. Studies on ovarian cancer cell lines (SKOV3, OVCAR4, and OVCAR8) have shown a noticeable decrease in cell proliferation, exceeding 80% with Gedunin treatment alone mdpi.comnih.gov.

Gedunin has also demonstrated dose-dependent cytotoxic effects on melanoma cells (A431), with an IC50 value of 15 μM umw.edu.pl. Moderate effectiveness has been observed against human stomach cancer cell line SK-BR-3 (IC50 of 16.9 μM) and the CaCo-2 colon cancer cell line (IC50 of 16.8 μM) medchemexpress.commdpi.com. In lung cancer cells (A549), Gedunin has shown dose-dependent cytotoxic effects and induction of apoptosis mdpi.comresearchgate.net. Studies on glioblastoma cell lines (U-251 MG and GL261) indicate that Gedunin reduces cell viability and proliferation nih.govbiorxiv.orgbiorxiv.org.

The antiproliferative effects are often linked to the induction of apoptosis, characterized by increased levels of pro-apoptotic markers such as Bax, cleaved caspase-3, cleaved PARP, and cleaved caspase-8, alongside a decrease in anti-apoptotic protein Bcl-2 expression mdpi.comumw.edu.plarchivesofmedicalscience.com. Gedunin has also been shown to increase reactive oxygen species (ROS) generation in cancer cells, contributing to apoptotic pathways mdpi.commdpi.com.

Here is a summary of in vitro cytotoxicity data for Gedunin across various cancer cell lines:

Cancer TypeCell Line(s)Reported IC50 (µM or µg/mL)EffectSource
Breast CancerMCF-711.80 ± 1.047 μMInhibits growth, induces apoptosis mdpi.comresearchgate.net
Breast CancerMDA-MB-23110.67 ± 1.02 μMInhibits growth, induces apoptosis mdpi.comresearchgate.net
Pancreatic CancerHPAC, PANC-1, MIAPaCa-2~25 μMInduces ~50% cell death, apoptosis induction mdpi.comresearchgate.net
Ovarian CancerSKOV3, OVCAR4, OVCAR8Not specified (significant decrease)Inhibits proliferation (>80%) mdpi.comnih.gov
MelanomaA43115 μMDose-dependent cytotoxicity, induces apoptosis umw.edu.pl
Stomach CancerSK-BR-316.9 μMModerate effectiveness mdpi.com
Colon CancerCaCo-216.8 μMModerate cytotoxic activity medchemexpress.commdpi.com
Lung CancerA549Not specifiedCytotoxic effects, induces apoptosis mdpi.comresearchgate.net
GlioblastomaU-251 MG20 μM (reduces viability to 28%)Reduces viability, inhibits migration and invasion nih.gov
GlioblastomaGL261Concentration-dependentDecreases proliferation, triggers apoptosis biorxiv.orgbiorxiv.org
Cervical CancerHeLa, ME-180Not specifiedInduces cell cycle arrest and apoptosis researchgate.net
Human Embryonal Carcinoma (CSC model)NTERA-214.59 μg/mL (24h), 8.49 μg/mL (48h), 6.55 μg/mL (72h)Inhibits proliferation, induces apoptosis core.ac.uknih.govresearchgate.netresearchgate.net
Murine LeukemiaP38816 mMCytotoxicity mdpi.com
Human LeukemiaHL6015.2 mMCytotoxicity mdpi.com

Note: Units (μM vs μg/mL) vary based on reported data in sources.

In Vivo Anti-Tumor Efficacy of Gedunin in Xenograft Models

Preclinical in vivo studies, particularly using xenograft models, have further investigated Gedunin's anti-tumor efficacy. In a pancreatic cancer xenograft model using HPAC cells in athymic nude mice, Gedunin treatment (20 mg/kg body weight) administered five times a week for a month significantly suppressed tumor growth compared to the control group nih.govresearchgate.net. This was evidenced by a decrease in tumor volume nih.govresearchgate.net. Importantly, Gedunin treatment in this model did not result in significant changes to the body weight of the mice, suggesting a favorable tolerability profile in this preclinical setting nih.govresearchgate.net. Beyond primary tumor growth inhibition, Gedunin also inhibited micro-metastasis in organs such as the brain, liver, and lung in the pancreatic cancer xenograft model nih.govresearchgate.net.

In a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine (MNNG), low doses of Gedunin (1 and 10 mg/kg) demonstrated anti-cancer and protective properties, reducing the incidence of gastric carcinoma archivesofmedicalscience.com.

Studies in murine GL261 glioblastoma xenograft models in C57BL/6 mice showed that while in situ treatment with Gedunin did not significantly reduce tumor volume, it did reduce the presence of vascular structures within the tumors, a feature associated with morbidity and mortality in glioblastoma biorxiv.orgbiorxiv.org.

These in vivo findings support the in vitro observations and highlight Gedunin's potential to inhibit tumor growth and metastasis in preclinical settings.

Synergy and Combination Strategies with Gedunin in Preclinical Cancer Models

Research has explored the potential for synergistic effects when Gedunin is used in combination with other therapeutic agents in preclinical cancer models. Combining Gedunin with cisplatin (B142131) in in vitro studies using ovarian cancer cell lines (SKOV3, OVCAR4, and OVCAR8) demonstrated an enhanced decrease in cell proliferation compared to cisplatin treatment alone mdpi.comnih.gov. The combination resulted in up to a 47% decrease in proliferation compared to cisplatin alone nih.gov.

In A549 lung cancer cells, a combination therapy involving Metformin (an anti-diabetic drug) and Gedunin (an Hsp90 inhibitor) was investigated. This combination demonstrated cytotoxicity to A549 cells, generated reactive oxygen species (ROS), and promoted mitochondrial membrane potential (MMP) loss and DNA damage researchgate.net. The combination was found to upregulate apoptosis by inhibiting the EGFR/PI3K/AKT pathway and autophagy researchgate.net.

These studies suggest that combining Gedunin with other agents may offer enhanced anti-cancer effects in preclinical models, potentially overcoming limitations of monotherapy and targeting multiple pathways involved in cancer progression.

Gedunin's Impact on Cancer Stem Cell Biology (Preclinical)

Preclinical investigations have also examined Gedunin's effects on cancer stem cells (CSCs), a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, metastasis, and recurrence, as well as resistance to conventional therapies core.ac.uknih.gov. Human embryonal carcinoma cells (NTERA-2) have been used as a cancer stem cell model to evaluate Gedunin's potential core.ac.uknih.govresearchgate.netresearchgate.netistis.sh.cn.

In NTERA-2 cells, Gedunin has shown a dose- and time-dependent inhibition of proliferation core.ac.uknih.govresearchgate.net. The compound exerted a notable antiproliferative effect on these cells, with decreasing IC50 values over time (14.59 μg/mL at 24h, 8.49 μg/mL at 48h, and 6.55 μg/mL at 72h) core.ac.uknih.govresearchgate.net. Gedunin treatment in these CSC-like cells inhibited the expression of Hsp90, its client proteins, and survivin, while upregulating the expression of Bax and p53 core.ac.uknih.govresearchgate.netresearchgate.net. The induction of apoptosis in NTERA-2 cells by Gedunin was confirmed by morphological changes, DNA fragmentation, and increased caspase-3 and caspase-7 activities core.ac.uknih.govresearchgate.netresearchgate.net. These findings suggest that Gedunin may be a promising candidate for developing therapies targeting chemo- and radiotherapy-resistant cancer stem cells core.ac.uknih.gov.

Gedunin in Anti-Infective Research (Preclinical Models)

Gedunin has also been investigated for its anti-infective properties in preclinical models, particularly its activity against malaria parasites mdpi.commdpi.com.

Anti-Malarial Activity of Gedunin in Parasite Models

Gedunin has demonstrated anti-malarial activity in preclinical parasite models, primarily against Plasmodium falciparum, the major human malaria parasite mdpi.comworldagroforestry.org. In vitro screening studies have shown that Gedunin isolated from Azadirachta indica exhibits activity against P. falciparum with IC50 values around 1 μM after 48 hours of exposure (0.3 μM after 96 hours), which has been noted as being equivalent to or better than quinine (B1679958) against certain strains mdpi.comuvm.edu. Against the chloroquine-resistant K1 strain of P. falciparum, Gedunin presented an IC50 of 0.72 μg/mL in an in vitro assay mdpi.com. Gedunin isolated from Cedrela odorata wood also showed better activity against a chloroquine-sensitive clone (W2) of P. falciparum compared to chloroquine (B1663885) or quinine mdpi.comuvm.edu.

While Gedunin has shown promising in vitro anti-malarial activity, its efficacy in in vivo models has been more limited. In an in vivo assay using mice infected with Plasmodium berghei, neither oral nor subcutaneous administration of Gedunin at a dose of 90 mg/kg/day in a 4-day test resulted in inhibition of parasitemia mdpi.com. Another study administering Gedunin orally at 50 mg/kg/day for 4 days to CD-1 mice infected with Plasmodium berghei showed a 44% suppression of parasitemia, but no clear dose-response was observed in the 0–100 mg/kg/day range ebi.ac.ukresearchgate.net. Poor pharmacokinetics, including poor absorption, has been suggested as a reason for the limited in vivo activity ebi.ac.ukresearchgate.net.

Combination strategies have been explored to improve the in vivo efficacy. A binary treatment of Gedunin (50 mg/kg/day) with dillapiol (25 mg/kg/day), a cytochrome P450 inhibitor, increased parasitemia clearance in mice to 75% ebi.ac.ukresearchgate.net.

Gedunin has also shown activity against other parasites, including the human lymphatic filarial parasite Brugia malayi in both in vitro and in vivo models mdpi.comresearchgate.net. In vitro, Gedunin showed good activity against both adult parasites and microfilariae, with IC50 values of 0.24 and 2.03 μg/mL, respectively mdpi.com. In vivo, Gedunin caused 80% mortality of adult worms in a 5-day test at 100 mg/kg/day mdpi.com. Activity against Babesia and Theileria parasites has also been reported in vitro, with moderately low IC50 values mdpi.com.

Anti-Bacterial and Anti-Fungal Properties of Gedunin (In Vitro)

Research has indicated that gedunin possesses in vitro activity against certain bacterial and fungal strains. Gedunin segregated from neem seed oil has demonstrated antifungal properties. biomedpharmajournal.org Studies have evaluated the antibacterial capability of extracts containing gedunin against various bacterial strains, including Escherichia coli and Staphylococcus aureus. biomedpharmajournal.org While some studies on crude extracts show antibacterial activity, specific research on isolated gedunin's direct antibacterial effect at certain concentrations has shown limited inhibition against some bacteria like Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli in vitro. academicjournals.org However, other studies highlight the antimicrobial properties of gedunin against pathogens such as Xylella fastidiosa. researchgate.net

Anti-Viral Research Investigating Gedunin

Investigations into the antiviral properties of gedunin are ongoing, with multiple studies suggesting its potential effectiveness against diverse viruses. researchgate.net Gedunin has been reported to exhibit activity against the dengue virus (DENV). bioline.org.brnih.govajol.info In vitro antiviral data showed that gedunin significantly reduced DENV replication with an EC50 of 10 µM. bioline.org.brajol.inforesearchgate.net In silico molecular docking studies suggest a strong interaction of gedunin with the ATP/ADP binding site of the host protein Hsp90, with an estimated average free binding energy of -8.9 kcal/mol, indicating a potential mechanism of action through Hsp90 inhibition. bioline.org.brajol.inforesearchgate.net Neem, a source of gedunin, has also been found to possess antiviral activity against the Ebola virus and coxsackie B virus in in vitro studies. bioline.org.br

Gedunin in Anti-Inflammatory and Immunomodulatory Research (Preclinical)

Gedunin has demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical research, primarily through the modulation of key signaling pathways and mediators involved in the inflammatory response. researchgate.netumw.edu.plresearchgate.netarchivesofmedicalscience.commdpi.comnih.gov

Modulation of Pro-Inflammatory Mediators by Gedunin

Numerous studies have shown that gedunin can reduce the levels of various pro-inflammatory mediators. Gedunin significantly reduced cytokines, chemokines, and pro-inflammatory mediators in an LPS-prompted septic rat model. umw.edu.pl It has been shown to attenuate the production of pro-inflammatory cytokines such as IL-1β and TNF-α across various inflammatory models. researchgate.netmdpi.com Gedunin inhibited the expression of iNOS, COX-2, and pro-IL-1β proteins in a dose-dependent manner in studies involving Cutibacterium acnes-induced inflammation. mdpi.com Furthermore, it suppressed the activation of the NLRP3 inflammasome and inhibited the NF-κB signaling pathway, which is crucial for regulating pro-inflammatory genes. researchgate.netmdpi.com Studies in a gastric carcinogenesis model showed that gedunin treatment significantly reduced the levels of pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and TGF-β. archivesofmedicalscience.com In a mouse model of zymosan-induced acute articular inflammation, gedunin pre-treatment significantly reduced the production of IL-6, TNF-α, LTB4, and PGE2 in knee joints. nih.gov

Here is a table summarizing some findings on the modulation of pro-inflammatory mediators by Gedunin:

Inflammatory MediatorModel/ContextEffect of GeduninSource
Cytokines (IL-6, IL-10, IL-1β, TNF-α)LPS-induced sepsis in ratsSignificantly reduced serum levels umw.edu.pl
IL-1β, TNF-αVarious inflammatory modelsAttenuated production researchgate.netmdpi.com
iNOS, COX-2, pro-IL-1βC. acnes-induced skin inflammation (in vitro)Inhibited protein expression (dose-dependent) mdpi.com
IL-1β, IL-6, TNF-α, TGF-βMNNG-induced gastric carcinogenesis in ratsSignificantly reduced levels archivesofmedicalscience.com
IL-6, TNF-α, LTB4, PGE2Zymosan-induced articular inflammation in miceSignificantly reduced production nih.gov
Nitric Oxide (NO)Aβ1-42 oligomer-induced microglia activationSuppressed production nih.gov

Immunoregulatory Effects of Gedunin in Cell-Based Assays

Gedunin has demonstrated immunoregulatory effects, particularly concerning T lymphocytes and macrophages. In vitro treatment of T lymphocytes with gedunin inhibited α-CD3 mAb-induced expression of CD69 and CD25, proliferation, Interleukin-2 production, and nuclear translocation of NFκB and NFAT. nih.gov This suggests that gedunin can modulate T cell activation. In macrophage cell lines (RAW 264.7 and bone-marrow-derived macrophages), gedunin was assessed for its anti-inflammatory activity by evaluating key inflammatory mediators. researchgate.net Gedunin in vitro treatment also blocked Ca2+ influx and impaired nitrite (B80452) production and iNOS and Hsp70 expression in murine macrophages. nih.gov

Neuroprotective and Neurodegenerative Research on Gedunin (Preclinical)

Preclinical research has explored the potential of gedunin in the context of neuroprotection and neurodegenerative diseases, with a focus on its effects on neuronal cell survival and apoptosis. researchgate.netnih.govresearcher.life

Effects on Neuronal Cell Survival and Apoptosis in In Vitro Models

Studies have investigated gedunin's impact on neuronal cell survival and apoptosis in various in vitro models. Gedunin has been shown to prevent neurotoxicity secondary to Aβ-induced microglial activation in human neuronal cells (SH-SY5Y). nih.gov This neuroprotective effect appears linked to its ability to suppress neuroinflammation by inhibiting NF-κB activation and activating Nrf2 signaling. nih.gov

Research on glioblastoma cell lines has indicated that gedunin can reduce cell viability and induce apoptosis. nih.gov Gedunin treatment induced apoptosis by cleaving poly ADP-ribose polymerase, activating caspases, and downregulating BCL-xL in these cells. nih.gov It suppressed cell growth and Hsp client proteins, leading to apoptosis. nih.gov

While deoxygedunin (B190417), a closely related compound, has been shown to protect neurons from glutamate-provoked neuronal cell death and inhibit OGD-triggered neuronal apoptosis in a dose-dependent manner in hippocampal neurons, studies specifically on gedunin's direct effects on preventing apoptosis in healthy neurons exposed to insults are also emerging. researchgate.netscispace.com Gedunin treatment degraded aggregates of mutant Huntingtin protein and intranuclear inclusions in neurons derived from induced pluripotent stem cells from patients with Huntington's disease, demonstrating an effect on protein aggregation pathways relevant to neurodegeneration. nih.gov

Here is a table summarizing some findings on the effects of Gedunin on neuronal cells in vitro:

EffectCell Type/ModelKey FindingsSource
Prevention of NeurotoxicityHuman neuronal cells (SH-SY5Y) + Aβ-induced microglia activationPrevents neurotoxicity secondary to Aβ-induced microglial activation. nih.gov
Reduced Cell ViabilityGlioblastoma cell linesReduction in cell viability observed. nih.gov
Induction of ApoptosisGlioblastoma cell linesInduced apoptosis via caspase activation and BCL-xL downregulation. Suppressed cell growth. nih.gov
Degradation of Protein AggregatesNeurons derived from iPSCs from Huntington's disease patientsDegraded aggregates of mutant Huntingtin protein and intranuclear inclusions via the proteasomal pathway. nih.gov

Gedunin's Role in Animal Models of Neurological Disorders

Research in animal models has explored Gedunin's potential in mitigating the pathology associated with neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) researchgate.netmdpi.com. These models aim to mimic aspects of human neurological conditions to evaluate the therapeutic potential of candidate compounds dim-cbrains.frresearchgate.netmdpi.comnih.govjax.org.

Studies have indicated that Gedunin may exert neuroprotective effects through various mechanisms, including the modulation of inflammatory pathways and the clearance of protein aggregates researchgate.netmdpi.comresearchgate.netnih.gov. For instance, research suggests that Gedunin can inhibit oligomeric amyloid-beta (Aβ)-induced microglia activation, a key contributor to neuroinflammation in AD researchgate.netresearchgate.netnih.gov. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a crucial regulator of pro-inflammatory genes, while activating nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the expression of antioxidant and anti-inflammatory genes researchgate.netmdpi.comnih.gov.

Furthermore, Gedunin has demonstrated the ability to enhance the degradation of abnormal protein aggregates, such as mutant Huntingtin (mHTT) aggregates, which are characteristic of Huntington's disease researchgate.netresearchgate.netnih.gov. Mechanistically, this degradation appears to involve the proteasomal pathway researchgate.netnih.gov.

Deoxygedunin, a derivative of Gedunin, has also shown promise in animal models of neurological disorders. It has been reported to protect nigrostriatal dopaminergic neurons and improve behavioral performance in PD animal models researchgate.netresearchgate.net. Deoxygedunin has been identified as a potent agonist of Tropomyosin receptor kinase B (TrkB), a receptor for brain-derived neurotrophic factor (BDNF), and has shown TrkB-dependent neurotrophic and neuroprotective effects in mice, including enhancing learning processes wikipedia.orgplos.orgscispace.com.

Cardiovascular Research Investigating Gedunin (Preclinical)

Preclinical investigations have also explored the effects of Gedunin on the cardiovascular system, focusing on its potential cardioprotective effects and influence on vascular function .

Cardioprotective Effects in Cellular Models

While the provided search results primarily detail in vivo animal studies for cardioprotection, the broader context of Gedunin's activity as an Hsp90 inhibitor is relevant to cellular mechanisms in cardiovascular health mdpi.comd-nb.info. Hsp90 is involved in the function of various proteins, including those relevant to vascular and metabolic diseases mdpi.comnih.gov. Some studies on Hsp90 inhibitors, in general, have shown cardioprotective effects in cellular models d-nb.info. Although direct data on Gedunin's cardioprotective effects specifically in isolated cellular models from the provided results are limited, its demonstrated ability to modulate inflammatory pathways, such as NF-κB, in other cellular contexts researchgate.netmdpi.comnih.gov suggests potential relevance to cellular-level cardioprotection, as inflammation plays a significant role in cardiac injury .

Vascular Remodeling and Endothelial Function Studies

Research using animal models has investigated Gedunin's impact on the heart in the context of induced cardiotoxicity, which can involve vascular changes . In a study using isoproterenol-induced cardiotoxicity in rats, Gedunin pre-treatment led to a reduction in cardiac size, attenuated levels of cardiac bio-enzymes, and reduced immune cell infiltration and necrosis . The study also observed that Gedunin suppressed inflammation by down-regulating inflammatory markers such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and NF-κB . These findings suggest that Gedunin can mitigate aspects of cardiac injury that may involve inflammatory processes affecting vascular tissue.

While direct studies specifically labeled as "vascular remodeling" or "endothelial function" in the context of Gedunin were not prominently featured in the search results, the observed reduction in immune cell infiltration and modulation of inflammatory markers in the cardiac tissue of rats with induced cardiotoxicity are relevant to vascular health, as inflammation and immune responses contribute to vascular remodeling and endothelial dysfunction oaepublish.comlbg.ac.atmeresearch.org.uk. Further dedicated studies are needed to fully elucidate Gedunin's direct effects on vascular remodeling processes and endothelial function.

Data Tables

Based on the search results, the following data points regarding Gedunin's effects in preclinical models can be summarized. Note that the format below is intended to represent the structure of interactive data tables.

Table 1: Effects of Gedunin in Animal Models of Neurological Disorders

Disorder Model (Animal)Key FindingsProposed Mechanism(s)Source
Alzheimer's Disease (Aβ-induced) (Microglia cell line)Suppressed neuroinflammation, reduced NO and IL-1β production.Inhibited NF-κB activation, activated Nrf2 signaling. researchgate.netnih.gov
Huntington's Disease (Cells from HD patients)Degraded abnormal mutant Huntingtin (HTT) aggregates and intranuclear inclusions.Promoted clearance via the proteasomal pathway. researchgate.netresearchgate.netnih.gov
Parkinson's Disease (Animal models - Deoxygedunin)Protected nigrostriatal dopaminergic neurons, improved behavioral performance.Acted as a TrkB agonist, produced TrkB-dependent neurotrophic/neuroprotective effects. researchgate.netresearchgate.netwikipedia.orgplos.org

Table 2: Effects of Gedunin in Animal Models of Cardiovascular Conditions

Condition Model (Animal)Key FindingsProposed Mechanism(s)Source
Isoproterenol-induced Cardiotoxicity (Rats)Reduced cardiac size, attenuated cardiac bio-enzymes, reduced immune cell infiltration and necrosis. Suppressed inflammation (down-regulated IL-1β, TNF-α, NF-κB).Inhibition of inflammation and apoptosis markers, antioxidant potential.

Structure Activity Relationship Studies and Gedunin Analogues

Elucidation of Key Pharmacophores in Gedunin

Elucidating the key pharmacophores of Gedunin involves identifying the specific functional groups and structural motifs essential for its interaction with biological targets and subsequent activity. Research indicates that Gedunin's biological effects, particularly its anticancer activity, are linked to its ability to modulate the heat shock protein 90 (Hsp90) chaperone machinery. Gedunin has been shown to inactivate the Hsp90 co-chaperone p23, representing a distinct mechanism compared to ATP-competitive Hsp90 inhibitors like geldanamycin. diva-portal.orgnih.gov

Preliminary SAR studies on Gedunin derivatives have aimed to understand the contribution of different parts of the molecule to its activity. Investigations into semisynthetic analogues have focused on the role of the α,β-unsaturated ketone moiety and the effects of substituents at the 7-position. nih.gov The furan (B31954) ring is also considered important for binding to Hsp90. Computational modeling studies have suggested that Gedunin can dock into the p23 structure, with specific amino acids like Thr-90, Ala-94, and Lys-95 potentially involved in noncovalent interactions. diva-portal.org

Rational Design and Synthesis of Gedunin Derivatives

The rational design and synthesis of Gedunin derivatives are driven by the desire to enhance potency, improve pharmacokinetic properties, and modulate selectivity. Given the complex pentacyclic structure of Gedunin, synthetic efforts often involve semisynthesis, using naturally abundant Gedunin or its derivatives (like 7-desacetylgedunin) as starting materials. nih.gov

Semisynthetic procedures have been developed to introduce modifications at various positions on the Gedunin scaffold. For instance, studies have explored alterations to the α,β-unsaturated ketone, modifications to the 7-position (such as acetylation or introduction of other substituents), and hydrogenation of double bonds. These targeted modifications allow researchers to systematically investigate the impact of specific structural changes on biological activity, guiding the development of analogues with potentially improved therapeutic characteristics.

Structure-Activity Relationship (SAR) Profiles of Gedunin Analogues for Enhanced Potency

SAR studies on Gedunin analogues have revealed how structural modifications influence their biological potency against various targets. For example, studies evaluating the antiproliferative activity of semisynthetic Gedunin derivatives against breast cancer cell lines like MCF-7 and SKBr-3 have provided insights into the structural requirements for activity. nih.gov While some initial modifications did not yield compounds more potent than the parent natural product, these studies were crucial in identifying functional groups critical for antiproliferative effects.

Gedunin itself demonstrates antiproliferative activity with varying potency depending on the cancer cell line. For instance, reported IC₅₀ values for Gedunin are 3.22 μM in SKBr3, 8.84 μM in MCF-7, and 16.8 μM in CaCo-2 cancer cell lines.

Modifications at the 7-position of Gedunin have been shown to significantly affect its biological activities, including the alteration of Hsp90-dependent protein expression and cytotoxicity. The loss of the 7-acetoxy group, for instance, has been reported to lower the antimalarial activity of Gedunin. In the context of antimalarial activity, certain semi-synthetic terpene derivatives have shown comparable or even increased in vivo and in vitro antiplasmodial activity compared to their natural precursors, suggesting that specific acyl modifications can enhance potency.

Table 1: In Vitro Antiproliferative Activity of Gedunin

Cell LineIC₅₀ (μM)
SKBr3 (breast cancer)3.22
MCF-7 (breast cancer)8.84
CaCo-2 (colon cancer)16.8

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Impact of Structural Modifications on Gedunin's Selectivity

Structural modifications to the Gedunin scaffold can also influence its selectivity towards different biological targets or pathways. While Gedunin is known for its activity against Hsp90 and p23, derivatives might exhibit altered profiles. For example, deoxygedunin (B190417) (14,15-deoxygedunin), a naturally derived analogue, has been identified as a potent and selective agonist of the TrkB receptor, the main receptor for brain-derived neurotrophic factor (BDNF), demonstrating neurotrophic and neuroprotective effects. This highlights how subtle changes in the Gedunin structure can lead to activity against entirely different targets.

SAR studies aim to identify modifications that could potentially increase selectivity for a desired target (e.g., specific cancer cell lines or parasite strains) while minimizing off-target effects. Although detailed data on the selectivity of a wide range of Gedunin analogues is still emerging, the distinct activities observed for naturally occurring derivatives like deoxygedunin underscore the potential for achieving selectivity through structural modulation.

Computational Chemistry and Molecular Modeling in Gedunin SAR

Computational chemistry and molecular modeling play a vital role in supporting Gedunin SAR studies by providing insights into molecular interactions, predicting activity, and guiding the design of new analogues. Techniques such as molecular docking are used to simulate the binding of Gedunin and its derivatives to target proteins, including Hsp90, p23, Toll-like receptors (TLRs), and SARS-CoV-2 main protease. diva-portal.org

Target Discovery and Validation for Gedunin

Proteomics-Based Approaches for Gedunin Target Identification

Proteomics, the large-scale study of proteins, plays a vital role in identifying the protein targets that gedunin interacts with. Chemical proteomics methods are widely used, often involving the modification of the ligand (gedunin) into a chemical probe to "fish out" interacting proteins. These methods typically require the ligand to be modified with an identification tag to facilitate recovery after incubation with potential targets drughunter.com. Label-free methods, such as Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry, offer alternative direct approaches to target identification by assessing the ability of compounds to bind to proteins and protect them from denaturation drughunter.com.

Research has utilized proteome profiling to investigate the effects of gedunin. For instance, a study involving mass spectrometry measured the expression of 3171 proteins and correlated their expression with the sensitivity or resistance of cancer cell lines to gedunin. researchgate.net. This analysis identified a subset of 40 proteins whose expression significantly correlated with gedunin sensitivity or resistance, highlighting the complexity of gedunin's activity researchgate.net. Beyond identifying proteins with correlated expression, proteomics can directly identify proteins that gedunin binds to. Gedunin has been identified as a novel microtubule inhibitor, and proteomic analysis, alongside molecular docking, has supported this finding researchgate.netnih.gov. Additionally, gedunin is known to inhibit heat shock protein 90 (Hsp90) by binding to the co-chaperone p23 nih.govnih.govnih.gov. This interaction leads to the inactivation of p23 and interference with its association with Hsp90, ultimately affecting p23-mediated gene regulation and leading to apoptosis in cancer cells nih.gov.

Transcriptomics and Gene Expression Profiling in Response to Gedunin

Transcriptomics focuses on the study of the complete set of RNA transcripts produced by an organism. Gene expression profiling, a key component of transcriptomics, measures the activity of genes in response to a stimulus like gedunin treatment. This can reveal the downstream effects of gedunin binding to its targets and the cellular pathways that are activated or repressed.

Studies have utilized gene expression profiling to understand gedunin's impact. For example, a study used microarrays to detail the global program of gene expression affected by gedunin treatment in LNCaP cells nih.gov. This research aimed to elucidate the mechanism of action of gedunin, including its potential as an androgen receptor inhibitor, through the analysis of gene expression signatures using tools like the Connectivity Map nih.govmdpi.com. High connectivity scores were observed between the gene expression signature induced by gedunin and those induced by known Hsp90 inhibitors, further supporting Hsp90 as a target nih.govmdpi.com. Gedunin has also been shown to impede JAK1/STAT3 signaling by reducing the mRNA expression of JAK1 and STAT3 in breast cancer cells mdpi.com.

Here is a summary of gene expression changes observed in MCF-7 cells treated with Gedunin:

GeneGedunin Concentration (µM)Relative mRNA Expression (% of control)
JAK150.88 ± 0.04
100.50 ± 0.04
150.39 ± 0.05
STAT350.92 ± 0.02
100.71 ± 0.05
150.36 ± 0.03

Data derived from research on MCF-7 cells mdpi.com.

CRISPR-Cas9 Screening for Gedunin Resistance/Sensitivity Genes

CRISPR-Cas9 screening is a powerful genetic tool used to systematically assess the role of genes in specific cellular phenotypes, such as drug resistance or sensitivity. By introducing targeted genetic modifications (knockouts, knockdowns, or overexpression) on a large scale, researchers can identify genes that, when altered, affect a cell's response to gedunin.

CRISPR-Cas9 screens can be designed for either positive or negative selection to identify resistance or sensitivity genes, respectively revvity.comscilifelab.se. A resistance screen typically applies high drug pressure to enrich for cells that survive due to a genetic alteration conferring resistance revvity.com. Conversely, a sensitivity screen uses lower drug pressure to identify genetic alterations that lead to reduced cellular fitness and depletion of those cells revvity.com. While the provided search results discuss the application of CRISPR-Cas9 screening in identifying drug resistance and sensitivity genes in general revvity.comnih.govbiorxiv.orgnih.gov, and mention gedunin's effects on cancer cells and signaling pathways researchgate.netnih.govarchivesofmedicalscience.comoncotarget.com, there is no specific data presented in the search results detailing a CRISPR-Cas9 screen conducted specifically for gedunin to identify genes mediating resistance or sensitivity to this compound.

Biophysical Methods for Direct Gedunin-Target Interaction Studies (e.g., SPR, ITC)

Biophysical methods provide direct, label-free ways to study the interaction between a small molecule like gedunin and its potential protein targets in real-time. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two commonly used techniques for this purpose csic.esnih.govnih.govlabmanager.comnicoyalife.com.

SPR measures changes in refractive index at a sensor surface when a molecule binds to an immobilized partner, providing information on binding kinetics (association and dissociation rates) and affinity (KD) csic.esnih.govlabmanager.com. It is useful for real-time analysis and determining binding specificity csic.eslabmanager.com.

ITC, on the other hand, directly measures the heat released or absorbed during a binding event csic.esnih.govlabmanager.comnicoyalife.com. This allows for the determination of binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy, entropy), providing a complete thermodynamic profile of the interaction csic.esnih.govlabmanager.comnicoyalife.com.

Gedunin Metabolism and Pharmacological Disposition Studies

In Vitro Metabolic Stability and Metabolite Identification of Gedunin

In vitro metabolic stability studies are fundamental in predicting a compound's behavior within a biological system and its potential hepatic clearance srce.hrnuvisan.com. These studies typically involve incubating the compound with metabolically active systems, such as liver microsomes or hepatocytes, and monitoring the disappearance of the parent compound over time srce.hrnuvisan.comspringernature.com. The rate of metabolism provides insights into the compound's half-life and potential for drug-drug interactions nuvisan.com.

Research investigating the in vitro metabolism of gedunin has been conducted using human liver microsomes (HLMs) researchgate.net. These studies aim to identify the primary metabolites formed and the enzyme systems responsible for their production researchgate.netresearchgate.net. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful technique employed for the accurate identification of metabolites researchgate.net.

One study tentatively identified three metabolites of gedunin (designated as M4-1, M4-2, and M4-3) in HLMs using UHPLC/MS/MS analysis researchgate.net. While the specific structures and formation pathways of these metabolites are not detailed in the provided snippets, the identification of metabolites in HLMs indicates that gedunin undergoes Phase I metabolism.

Metabolic stability can be expressed by parameters such as half-life (t1/2), representing the time for 50% disappearance of the parent compound, and intrinsic clearance (CLint), which reflects the enzyme's activity towards the compound srce.hr. Data on the specific in vitro metabolic stability of gedunin (e.g., t1/2 or CLint values in human or animal liver microsomes/hepatocytes) were not explicitly available in the provided search results, although the concept of metabolic stability testing using these systems is well-described srce.hrnuvisan.comspringernature.com.

Enzyme Systems Involved in Gedunin Biotransformation (e.g., Cytochrome P450)

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the Phase I metabolism of many drugs and xenobiotics in the liver and other tissues creative-diagnostics.com. In vitro metabolic stability assays using liver microsomes, which contain high concentrations of CYP enzymes, are commonly used to assess CYP-mediated metabolism srce.hrcreative-diagnostics.com.

Studies have indicated that cytochrome P450 enzymes are involved in the metabolism of gedunin nih.govmdpi.com. Specifically, first-pass metabolism of gedunin by cytochrome P450 enzymes in the small intestine has been suggested as a factor contributing to its reduced plasma levels nih.govmdpi.com.

Research investigating the specific CYP isoforms involved in gedunin biotransformation has been performed using human cDNA-expressed CYP isoforms researchgate.net. While the search results mention the identification of CYP isoforms responsible for the metabolism of other compounds (e.g., CYP2D6 for NE-100, CYP3A4, CYP2C9, CYP2C8, and CYP1A2 for EPN), direct identification and quantification of the contribution of specific human CYP isoforms to gedunin metabolism were not detailed in the provided snippets researchgate.net. However, the use of CYP inhibitors in conjunction with liver microsomes and recombinant enzymes is a standard approach to elucidate the specific enzymes involved in a compound's metabolism researchgate.net.

The involvement of CYP3A4 in the metabolism of gedunin was suggested in the context of improving its in vivo antimalarial activity by co-administering it with dillapiol, a cytochrome P450 3A4 inhibitor scispace.com. This suggests that CYP3A4 may play a role in the metabolic clearance of gedunin.

Pharmacokinetic Profiling of Gedunin in Preclinical Animal Models (Absorption, Distribution, Excretion)

Pharmacokinetic studies in preclinical animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living system researchgate.netveteriankey.com. These studies provide crucial data for predicting in vivo behavior and guiding further drug development nuvisan.comveteriankey.com.

Pharmacokinetic studies of gedunin have been conducted in Sprague-Dawley rats nih.govmdpi.comresearchgate.net. In one study, radiolabeled gedunin was administered orally by gavage to male Sprague-Dawley rats at a dose of 50 mg/kg nih.govmdpi.comresearchgate.net. Blood samples were collected at various time points up to 96 hours to determine serum gedunin content nih.govresearchgate.net.

Preliminary pharmacokinetic data in Sprague-Dawley rats indicated that gedunin has poor oral absorption and rapid blood clearance researchgate.net. This poor absorption and rapid clearance were also cited as potential reasons for the limited in vivo effectiveness of gedunin in some studies, such as those investigating its antimalarial activity in mice nih.govmdpi.com. Poor solubility due to its lipophilicity and first-pass metabolism by intestinal cytochrome P450 enzymes were suggested as contributing factors to the poor oral absorption nih.govmdpi.com.

Another study also concluded that based on an exploratory ADME study in a mammalian model (rat), gedunin is poorly absorbed orally and rapidly cleared from the system researchgate.netnih.gov. Limited central nervous system (CNS) penetration has also been noted based on its reported pharmacokinetic profile researchgate.netnih.gov.

While the search results confirm that pharmacokinetic studies examining absorption, distribution, and excretion of gedunin have been conducted in rats, detailed quantitative data such as Cmax, Tmax, AUC, volume of distribution, or specific excretion pathways and percentages were not extensively provided in the snippets.

Impact of Metabolites on Gedunin's Biological Activity

The metabolic transformation of a compound can lead to the formation of metabolites that may have similar, altered, or even opposing biological activities compared to the parent compound. Identifying the biological activity of metabolites is important for a complete understanding of a compound's pharmacological effects.

One identified metabolite of gedunin is 7-deacetylgedunin, which is formed by hydrolysis nih.govmdpi.com. This metabolite has been described as inactive and unstable nih.govmdpi.com. The hydrolysis of gedunin to 7-deacetylgedunin was suggested as another factor contributing to the reduced plasma levels and potentially lower in vivo effectiveness of gedunin nih.govmdpi.com.

While the search results indicate that metabolites of gedunin have been identified in in vitro studies researchgate.net, detailed information on the biological activity of these specific metabolites (M4-1, M4-2, and M4-3) was not available in the provided snippets. Research on the impact of other potential metabolites on gedunin's various reported biological activities, such as its anticancer or antimalarial effects, was not explicitly detailed.

Here is a summary of some pharmacokinetic findings in rats:

ParameterFinding in Sprague-Dawley Rats (Oral Administration)Source
Oral AbsorptionPoor researchgate.netnih.gov
Blood ClearanceRapid researchgate.netnih.gov
CNS PenetrationLimited researchgate.netnih.gov

Advanced Analytical Methodologies in Gedunin Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Gedunin Quantification in Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for the reliable quantitative determination of various substances, including natural products like gedunin, in complex biological samples such as plasma, serum, and urine. mdpi.com LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. creative-proteomics.com This allows for the separation of gedunin from other components in a biological matrix before it is detected and quantified by the mass spectrometer. The sensitivity and specificity of LC-MS make it suitable for analyzing analytes in biological samples. mdpi.com Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) has demonstrated better performance in terms of sensitivity and detection limit, particularly for natural and trace compounds. researchgate.net LC-MS/MS, a tandem mass spectrometry approach, further enhances sensitivity and specificity for quantification. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Gedunin Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the characterization, constitution, and relative stereochemistry of gedunin. mdpi.com Both 1D and 2D NMR experiments, such as homonuclear and heteronuclear COSY, nOe difference, and COLOC experiments, are employed to assign the 1H and 13C NMR spectra of gedunin, providing detailed information about its molecular structure and the connectivity of atoms. nih.govscispace.com NMR spectroscopy can also be used to assess the purity of isolated gedunin samples by identifying and quantifying any impurities present. nih.gov The chemical shifts and coupling patterns observed in NMR spectra are unique to a specific molecule, allowing for definitive structural confirmation. scispace.com

High-Resolution Mass Spectrometry for Gedunin Metabolite Profiling

High-resolution mass spectrometry (HRMS) plays a significant role in the investigation of drug metabolite profiles, including those of natural compounds like gedunin. diva-portal.org HRMS-based metabolomics approaches have made significant advances, although metabolite identification remains a key challenge. researchgate.net Instruments like Orbitrap are key elements for drug metabolite investigation, providing accurate mass measurements that greatly improve the possibility of precise identifications and structural elucidations. diva-portal.org HPLC-HR-MS is a powerful technique for qualifying and quantifying metabolites. researchgate.net The high mass accuracy and resolution of HRMS, combined with quality MS/MS data, increase the confidence in annotating significant features in biological samples. waters.com Metabolite profiling helps understand how the body processes gedunin, identifying transformation products that may have different biological activities or pharmacokinetic properties.

Hyphenated Techniques for Comprehensive Gedunin Analysis (e.g., GC-MS, LC-UV-MS)

Hyphenated techniques, which combine different analytical methodologies, are essential for comprehensive gedunin analysis. ijpsjournal.comsaapjournals.orgrjpn.org These techniques offer improved sample analysis in terms of specificity, accuracy, and precision. ijpsjournal.comrjpn.org

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. creative-proteomics.com While gedunin itself may require derivatization due to its polarity, GC-MS can be valuable for analyzing more volatile derivatives or other co-occurring compounds in extracts containing gedunin. oaji.net GC-MS separates chemical mixtures into individual components before they are detected and identified by the mass spectrometer based on their mass-to-charge ratios and fragmentation patterns. ijpsjournal.com

LC-UV-MS: The combination of Liquid Chromatography with UV detection and Mass Spectrometry (LC-UV-MS) is particularly beneficial for the analysis of natural products. saapjournals.orgrjpn.org LC separates the components, the UV detector provides information based on chromophores present in the molecules (gedunin has UV activity), and the mass spectrometer provides molecular weight and structural information through fragmentation. This multi-detector approach enhances the confidence in identification and quantification. Hyphenated techniques like LC-UV-MS coupled with biological screening have proven very helpful for rapid analysis of natural products. saapjournals.orgrjpn.org

These hyphenated methods allow for the separation, identification, and quantification of gedunin and related compounds in complex mixtures. ijpsjournal.comrjpn.org

Cell-Based Reporter Assays for Gedunin Activity Monitoring

Cell-based reporter assays are valuable tools for monitoring the biological activity of compounds like gedunin. These assays utilize a reporter gene linked to a regulatory element that responds to the activity of a target pathway or protein modulated by the compound. ddugu.ac.increative-bioarray.com When gedunin interacts with the target, it triggers a change in the expression of the reporter gene, which can then be easily measured. ddugu.ac.in Commonly used reporters include enzymes like luciferase or fluorescent proteins, which produce a detectable signal (luminescence or fluorescence). creative-bioarray.com

For example, a Neh2-luciferase reporter system has been used to monitor the stabilization of NF-E2-related factor 2 (Nrf2), a transcriptional regulator of antioxidant defense. nih.gov Gedunin was identified as an activator of Nrf2 using this reporter system, demonstrating its ability to modulate this pathway. nih.gov Reporter assays offer high sensitivity, wide linearity, and a large signal-to-background ratio, making them suitable for screening and monitoring the effects of compounds on cellular processes. creative-bioarray.com They can be scaled for high-throughput screening to identify active compounds and study their mechanisms of action. creative-bioarray.comnih.gov

Emerging Research Frontiers and Challenges in Gedunin Sciences

Nanotechnology and Drug Delivery Systems for Gedunin Research

One significant frontier in gedunin research involves the application of nanotechnology to improve its delivery and overcome limitations such as poor solubility and limited bioavailability. indiascienceandtechnology.gov.in Naked gedunin has limited bioavailability and pharmacokinetic profiles, making targeted delivery challenging. indiascienceandtechnology.gov.in Nanocarriers, such as polymeric nanoparticles and those incorporating metal oxides like Zinc Oxide (ZnO), are being investigated to enhance gedunin's solubility and enable more efficient tumor targeting. indiascienceandtechnology.gov.inandragogy.org

Research is exploring the development of gedunin-ZnO nanoparticles for efficient drug delivery, particularly in models for hepatocellular carcinoma (HCC). indiascienceandtechnology.gov.in Poly-L-Lactic acid (PLLA), an FDA-approved biodegradable and biocompatible polymer, is being used to fabricate nanofibrous scaffolds incorporated with Gedunin-ZnO nanocomposites as a potential controlled drug-delivery vehicle. indiascienceandtechnology.gov.in These systems aim to improve intracellular uptake, cytotoxicity, and anti-proliferative activity of gedunin in cancer cells under 3D conditions. indiascienceandtechnology.gov.in

Nanotechnology offers several advantages for drug delivery, including enhanced targeting and accumulation at the site of action, minimized off-target effects, reduced systemic toxicity, and controlled release over extended periods. andragogy.org These capabilities are particularly beneficial for compounds like gedunin with potential therapeutic applications but facing delivery hurdles. indiascienceandtechnology.gov.inandragogy.org

Repurposing Strategies and Novel Therapeutic Applications for Gedunin

Gedunin's diverse biological activities suggest potential for repurposing and exploring novel therapeutic applications beyond its traditionally studied uses. Its reported effects, including anticancer, antimalarial, and neuroprotective properties, indicate a broad spectrum of potential applications. researchgate.netmdpi.comresearchgate.net

As a known Hsp90 inhibitor, gedunin's mechanism of action involves disrupting the Hsp90 folding machinery and inducing the degradation of Hsp90-dependent client proteins. mdpi.comresearchgate.netnih.gov This mechanism is relevant in various diseases, particularly cancer, where Hsp90 client proteins are often involved in cell growth and survival pathways. nih.gov Studies have investigated gedunin's anti-proliferative effects in various cancer cell lines, including breast cancer and glioblastoma. nih.govmdpi.comresearchgate.net Research has shown that gedunin can suppress cell growth, induce apoptosis, and modulate signaling pathways like JAK1/STAT3 and HMGB1/PI3K/AKT in cancer models. mdpi.comresearchgate.netnih.gov

Beyond cancer, gedunin's reported antiallergic and anti-inflammatory properties suggest potential in treating inflammatory and allergic conditions. mdpi.comresearchgate.net Its neuroprotective effects also open avenues for research in neurological disorders. mdpi.comresearchgate.net Drug repurposing, which involves finding new uses for existing compounds, is a promising strategy that can accelerate the development of new therapies. novapublishers.comnih.gov Given gedunin's established biological activities, exploring its potential in treating other diseases where these mechanisms are relevant is an active area of research. novapublishers.comnih.gov

Overcoming Research Challenges in Gedunin's Translation

Translating natural products like gedunin from promising research findings to clinical applications faces several challenges. One significant hurdle is the limited bioavailability and pharmacokinetic profile of the naked compound due to poor solubility. indiascienceandtechnology.gov.in This necessitates the development of advanced delivery systems, such as the nanotechnology-based approaches discussed earlier. indiascienceandtechnology.gov.in

Another challenge lies in the complex nature of natural products and the need for thorough mechanistic studies to fully understand their interactions with biological targets. While gedunin is known as an Hsp90 inhibitor, research also suggests it may act as a tubulin inhibitor, highlighting the multi-specific nature of some natural compounds. mdpi.com Further research is needed to elucidate all relevant targets and pathways modulated by gedunin.

The consistency and standardization of natural product extracts can also pose challenges for research and translation. Gedunin is isolated from various plant sources, and the concentration and presence of other compounds can vary, potentially influencing research outcomes. researchgate.netmdpi.comresearchgate.net

Furthermore, the cost and complexity of in vivo studies, along with ethical considerations related to animal research, present additional challenges in the translational pipeline. researchgate.net While in vitro data provides valuable insights, extrapolating these findings to predict in vivo efficacy and safety requires robust methodologies and careful consideration. researchgate.net

Future Directions in Gedunin-Based Natural Product Drug Discovery

Future directions in gedunin-based drug discovery are likely to focus on several key areas. The continued development and optimization of nanotechnology-based delivery systems will be crucial to enhance gedunin's bioavailability, targeting, and controlled release, thereby improving its therapeutic index. indiascienceandtechnology.gov.inandragogy.org

Further exploration of gedunin's potential in drug repurposing for a wider range of diseases is also a promising avenue. novapublishers.comnih.gov As research uncovers more about its molecular targets and mechanisms of action, new therapeutic applications may emerge, particularly in areas where current treatments are limited.

Advanced computational approaches, such as molecular docking and in silico screening, can play a significant role in identifying potential new targets for gedunin and designing novel derivatives with improved efficacy and specificity. mdpi.comresearchgate.net Such approaches can help prioritize research efforts and streamline the drug discovery process. dokumen.pub

Detailed structure-activity relationship studies are also essential to understand how modifications to the gedunin molecule affect its biological activity and pharmacokinetic properties. nih.gov This can guide the rational design of more potent and selective gedunin analogs with enhanced therapeutic potential.

Finally, integrating traditional knowledge with modern scientific techniques can provide valuable insights for identifying new sources of gedunin or related compounds and exploring their potential therapeutic uses. researchgate.net

Ethical Considerations in Natural Product Research and Gedunin

Research involving natural products like gedunin raises several ethical considerations. One key aspect is ensuring the sustainable and equitable sourcing of plant materials from which gedunin is isolated. This involves respecting the rights and traditional knowledge of indigenous communities who have historically used these plants for medicinal purposes.

Benefit sharing, where the benefits derived from the commercialization of natural products are shared fairly with the source communities, is a critical ethical imperative. Establishing clear agreements and frameworks for access and benefit sharing is essential to prevent exploitation.

Research involving animal models, which is often necessary for preclinical studies of natural products, must adhere to strict ethical guidelines regarding animal welfare, minimizing harm, and ensuring that studies are designed to yield scientifically valid results with the fewest possible animals. researchgate.netnih.gov

Q & A

Q. What are the primary biological activities of gedunin, and how are they validated in experimental models?

Gedunin exhibits anticancer, anti-inflammatory, and antiviral properties. These activities are validated through:

  • In vitro assays : Cell viability tests (e.g., MTT assays) to measure inhibition of cancer cell proliferation (e.g., ovarian, pancreatic, and gastric cancer cells) .
  • In vivo models : Rodent studies (e.g., MNNG-induced gastric carcinogenesis in rats) demonstrating reduced tumor incidence and inflammatory cytokine levels (IL-1β, IL-6, TNF-α) via ELISA and histopathology .
  • Molecular docking : Computational analysis (e.g., Discovery Studio software) to predict binding affinity to targets like arginine kinase (binding energy: -137.36 kcal/mol) .

Q. What standardized methods are used to isolate and characterize gedunin from natural sources?

Gedunin is isolated from Azadirachta indica (neem) or Entandrophragma angolense via:

  • Chromatography : Column chromatography for purification, followed by spectroscopic validation (FT-IR, ¹H/¹³C NMR) to confirm structural features like the α,β-unsaturated lactone (1731 cm⁻¹ in FT-IR) and β-substituted furan ring (1435 cm⁻¹) .
  • Elemental analysis : Verification of molecular formula (C₂₈H₃₄O₇) and purity via melting point determination .

Q. How is gedunin’s anti-inflammatory activity mechanistically evaluated in preclinical studies?

  • Cytokine profiling : Quantification of pro-inflammatory markers (IL-1β, IL-6, TNF-α) in serum/tissue using ELISA kits .
  • Pathway inhibition : Western blotting to assess suppression of NF-κB or HMGB1/PI3K/AKT signaling pathways in inflamed or cancerous tissues .

Advanced Research Questions

Q. How do researchers resolve contradictions in gedunin’s reported mechanisms across different cancer models?

Discrepancies in gedunin’s action (e.g., HSP90 inhibition vs. HMGB1/PI3K/AKT modulation) are addressed through:

  • Dose-response studies : Testing varying concentrations (e.g., 10–100 µM) to identify threshold effects .
  • Cell-type-specific assays : Comparing protein degradation kinetics (e.g., HSP90-client proteins) in ovarian vs. gastric cancer lines .
  • Multi-omics integration : Transcriptomic or proteomic profiling to identify context-dependent targets .

Q. What experimental designs are critical for validating gedunin’s HSP90 inhibitory activity?

  • Competitive binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure gedunin’s affinity for HSP90’s ATP-binding pocket .
  • Client protein degradation : Monitoring HER2, Akt, or RAF1 levels via Western blot in gedunin-treated vs. control cells .
  • Comparative studies : Co-administration with known HSP90 inhibitors (e.g., VER-49009) to assess synergistic/antagonistic effects .

Q. How can researchers optimize gedunin’s bioavailability for translational studies?

  • Formulation strategies : Complexation with cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) via kneading/freeze-drying to enhance solubility .
  • Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
  • Structure-activity relationship (SAR) studies : Modifying gedunin’s acetate or epoxide groups to improve metabolic stability .

Q. What statistical approaches are recommended for analyzing gedunin’s dual role in apoptosis and inflammation?

  • Multivariate analysis : ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare cytokine levels across treatment groups .
  • Survival analysis : Kaplan-Meier curves for in vivo tumor progression studies .
  • Pathway enrichment : Gene set enrichment analysis (GSEA) to link transcriptomic changes to apoptotic/inflammatory pathways .

Methodological Considerations

Q. How should researchers design controls to account for gedunin’s off-target effects?

  • Negative controls : Use of HSP90-deficient cell lines or siRNA-mediated knockdown to isolate gedunin-specific effects .
  • Solvent controls : DMSO vehicle at equivalent concentrations to rule out solvent toxicity .

Q. What validation criteria are essential for gedunin’s molecular docking results?

  • Experimental corroboration : Compare computational binding scores (e.g., from Discovery Studio) with in vitro kinase inhibition assays .
  • Mutagenesis studies : Introduce point mutations (e.g., in arginine kinase’s active site) to confirm gedunin’s binding residues .

Q. How can conflicting data on gedunin’s cytotoxicity be systematically addressed?

  • Meta-analysis : Aggregate data from multiple studies to identify consensus IC₅₀ ranges (e.g., 20–50 µM in pancreatic cancer) .
  • Standardized protocols : Adopt consensus guidelines (e.g., NIH/NCI recommendations) for cell culture conditions and assay reproducibility .

Data Presentation and Reproducibility

  • Raw data inclusion : Provide supplementary tables for cytokine levels, Western blot densitometry, and docking scores .
  • Reagent validation : Certify gedunin’s purity (>95%) via HPLC and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3aS,4aR,4bS,5R,6aR,10aR,10bR,12aS)-5-(Acetyloxy)-1-(3-furanyl)-1,5,6,6a,7,10a,10b,11,12,12a,decahydro-4b,7,7,10a,12a,-pentamethyloxireno[c]phenanthro[1,2-d]pyran-3,8(3aH,4bH)-dione
Reactant of Route 2
Reactant of Route 2
(1S,3aS,4aR,4bS,5R,6aR,10aR,10bR,12aS)-5-(Acetyloxy)-1-(3-furanyl)-1,5,6,6a,7,10a,10b,11,12,12a,decahydro-4b,7,7,10a,12a,-pentamethyloxireno[c]phenanthro[1,2-d]pyran-3,8(3aH,4bH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.